Product packaging for 3-(4-Fluorophenyl)-2-methylpropanoic acid(Cat. No.:CAS No. 22138-73-4)

3-(4-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B1339361
CAS No.: 22138-73-4
M. Wt: 182.19 g/mol
InChI Key: KPWBMCKJLTZFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Fluorophenyl)-2-methylpropanoic Acid (CAS 22138-73-4) is a fluorinated organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound serves as a valuable building block and chemical intermediate in organic synthesis and pharmaceutical research . The presence of the fluorophenyl group and the carboxylic acid functionality makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs) and other fine chemicals. The compound should be stored sealed in a dry environment at room temperature . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should note the following safety information: The compound carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B1339361 3-(4-Fluorophenyl)-2-methylpropanoic acid CAS No. 22138-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWBMCKJLTZFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22138-73-4
Record name 3-(4-fluorophenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 3-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to a lack of available experimental data in publicly accessible databases, this document presents computationally predicted properties and outlines standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical values and the methodologies required for their empirical validation.

Introduction

This compound is a carboxylic acid derivative containing a fluorophenyl group. The presence of the fluorine atom, a common modification in medicinal chemistry, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physicochemical characteristics is therefore a critical first step in any research and development program. This document summarizes the available computed data and provides detailed experimental protocols for the determination of melting point, boiling point, solubility, and pKa.

Computed Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound, sourced from the PubChem database (CID 15487791). It is crucial to note that these are in silico predictions and require experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂PubChem[1]
Molecular Weight 182.19 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 182.07430775PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized laboratory procedures for the experimental determination of the key physicochemical properties of a novel carboxylic acid like this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point. A narrow melting range is indicative of high purity.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic property.

Methodology: Siwoloboff Method

  • Sample Preparation: A small volume (a few milliliters) of the liquefied compound is placed in a test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable bath (e.g., oil bath). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution.

Methodology: Shake-Flask Method

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting concentration is the aqueous solubility.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of the compound at different physiological pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Workflow for Physicochemical Profiling

The characterization of a new chemical entity (NCE) such as this compound follows a logical workflow to gather essential data for drug development.

G General Workflow for Physicochemical Profiling of a New Chemical Entity cluster_0 Initial Assessment cluster_1 Core Physicochemical Properties cluster_2 Data Analysis and Application A Synthesis and Purification of This compound B Structural Confirmation (NMR, MS, Elemental Analysis) A->B C Melting Point Determination B->C D Aqueous Solubility Measurement B->D E pKa Determination B->E F Lipophilicity (LogP/LogD) Measurement B->F G Establish Structure-Property Relationship C->G D->G E->G F->G H In Silico Modeling and Prediction (ADME Properties) G->H I Inform Downstream Drug Development Activities H->I

Caption: Workflow for Physicochemical Characterization.

Conclusion

While experimental data for this compound remains to be published, the computational predictions provide a valuable starting point for its physicochemical profiling. The standardized experimental protocols outlined in this guide offer a clear path for researchers to empirically determine the melting point, boiling point, solubility, and pKa of this compound. The systematic acquisition of these parameters is fundamental to understanding its potential as a lead compound in drug discovery and for guiding further optimization efforts.

References

3-(4-Fluorophenyl)-2-methylpropanoic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-2-methylpropanoic acid, a valuable building block in organic synthesis and potential intermediate in the development of pharmacologically active compounds. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and outlines its key analytical characteristics. The information is intended to support researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical Identity and Properties

This compound is a carboxylic acid derivative characterized by a fluorinated phenyl ring and a methyl group at the alpha position to the carboxyl group.

Identifier Value Source
CAS Number 22138-73-4PubChem[1]
Molecular Formula C10H11FO2PubChem[1]
Molecular Weight 182.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value Source
Monoisotopic Mass 182.07431 DaPubChemLite[2]
XlogP (predicted) 1.8PubChemLite[2]
Predicted Collision Cross Section ([M+H]+) 136.7 ŲPubChemLite[2]
Predicted Collision Cross Section ([M+Na]+) 144.0 ŲPubChemLite[2]
Predicted Collision Cross Section ([M-H]-) 137.8 ŲPubChemLite[2]

Synthesis of this compound

Proposed Experimental Protocol

This protocol is based on the general method of mono-c-methylation of arylacetonitriles.[3]

Step 1: Methylation of 4-Fluorophenylacetonitrile

  • Reaction Setup: In a high-pressure autoclave, combine 4-fluorophenylacetonitrile, a molar excess of dimethyl carbonate (DMC), and a catalytic amount of a strong base (e.g., sodium methoxide).

  • Reaction Conditions: Heat the mixture to a temperature in the range of 180-200°C. The reaction is carried out under the pressure generated by the reagents at this temperature.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to ensure the selective formation of the monomethylated product, 2-(4-fluorophenyl)propionitrile, and to minimize the formation of the dimethylated byproduct.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. Transfer the reaction mixture to a separatory funnel, add water, and extract the product with a suitable organic solvent such as diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-(4-fluorophenyl)propionitrile.

Step 2: Hydrolysis of 2-(4-fluorophenyl)propionitrile

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add the crude 2-(4-fluorophenyl)propionitrile obtained from the previous step and an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10% w/v).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: The hydrolysis can be monitored by thin-layer chromatography (TLC) or GC to confirm the disappearance of the starting nitrile.

  • Work-up: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Extract the cooled solution with diethyl ether to remove any non-acidic impurities.

  • Acidification and Isolation: Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to yield the final product.

Spectroscopic Data (Reference)

While experimental spectra for this compound are not provided in the search results, data for the closely related compound, 3-(4-Fluorophenyl)propionic acid, is available and can serve as a useful reference.

Spectroscopic Data for 3-(4-Fluorophenyl)propionic acid
IR Spectrum The infrared spectrum of 3-(4-Fluorophenyl)propionic acid shows a broad O-H stretching vibration from the carboxylic acid group around 2500-3300 cm⁻¹, a sharp C=O stretching vibration around 1700 cm⁻¹, and C-F stretching vibrations in the fingerprint region.[4][5]
¹H NMR Spectrum The proton NMR spectrum would be expected to show signals for the aromatic protons, with splitting patterns characteristic of a para-substituted benzene ring, and signals for the aliphatic protons of the propionic acid chain.
¹³C NMR Spectrum The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the aromatic carbons (with the carbon attached to the fluorine showing a characteristic coupling), and the aliphatic carbons.[4]
Mass Spectrum The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[4]

Logical Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow Start 4-Fluorophenylacetonitrile Step1 Step 1: Methylation Start->Step1 Reagent1 Dimethyl Carbonate (DMC) Strong Base (cat.) Reagent1->Step1 Intermediate 2-(4-fluorophenyl)propionitrile Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Reagent2 Aqueous NaOH then HCl Reagent2->Step2 Product 3-(4-Fluorophenyl)-2- methylpropanoic acid Step2->Product

Caption: Proposed two-step synthesis workflow for this compound.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided key data on its identity and properties, a detailed, plausible synthesis protocol, and a visual representation of the synthetic workflow. While further experimental validation of the proposed protocol and detailed characterization of the compound are encouraged, the information presented herein serves as a solid foundation for researchers and developers working with this and related molecules.

References

Unveiling the Therapeutic Potential of 3-(4-Fluorophenyl)-2-methylpropanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is paramount. Among the myriad of molecular scaffolds under investigation, derivatives of 3-(4-Fluorophenyl)-2-methylpropanoic acid have emerged as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides an in-depth analysis of the current understanding of these derivatives, catering to researchers, scientists, and drug development professionals. The core focus will be on their anti-inflammatory, anticancer, and antimicrobial properties, supported by available quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Anti-inflammatory Activity: Targeting the Prostaglandin Pathway and Beyond

Arylpropanoic acid derivatives are renowned for their anti-inflammatory properties, primarily acting as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.

While specific quantitative data for a wide range of this compound derivatives are not extensively available in publicly accessible literature, a study on structurally related 2-aryl-2-fluoropropionic acids provides valuable insights. In this research, fluorinated compounds demonstrated a tendency for retained inhibitory activity against COX-2 while having lower activity towards COX-1 compared to their non-fluorinated counterparts, suggesting a potential for a more favorable gastrointestinal safety profile.[1]

A study on a pyrrole-containing derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares a propanoic acid moiety, demonstrated significant anti-inflammatory effects in vivo. In a carrageenan-induced paw edema model in rats, this compound, administered intraperitoneally, significantly reduced edema.[2] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this derivative led to a significant decrease in the pro-inflammatory cytokine TNF-α, while increasing the anti-inflammatory cytokine TGF-β1.[2] This suggests that the anti-inflammatory effects of such derivatives may extend beyond simple COX inhibition to the modulation of key inflammatory signaling pathways.

Table 1: In Vivo Anti-inflammatory Activity of a Structurally Related Pyrrole Derivative

CompoundDose (mg/kg)Time Point (hours)% Inhibition of Paw Edemap-value vs. Control
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid202Significant Reductionp = 0.001
(Repeated Dosing)10, 20, 40All time pointsSignificant Inhibitionp < 0.001

Data from a study on a structurally related pyrrole derivative, not a direct derivative of this compound.[2]

Table 2: Effect of a Structurally Related Pyrrole Derivative on Serum Cytokine Levels

TreatmentCytokineChangep-value vs. Control
Repeated dosing (40 mg/kg)TNF-αp = 0.032
Single and Repeated DosingTGF-β1p = 0.002 and p = 0.045, respectively
Single and Repeated DosingIL-10No significant change-

Data from a study on a structurally related pyrrole derivative, not a direct derivative of this compound.[2]

Anticancer and Antimicrobial Potential: Expanding the Therapeutic Horizon

Beyond inflammation, fluorinated compounds and propanoic acid derivatives have been investigated for their potential in oncology and infectious diseases.

Research into various thiazole derivatives of propanoic acid has revealed promising anticancer activity. For instance, certain oxime and carbohydrazide derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid exhibited low micromolar activity against lung cancer cell lines, surpassing the efficacy of the standard chemotherapeutic agent cisplatin in some cases.[3]

Table 3: In Vitro Anticancer Activity of Thiazole-Propanoic Acid Derivatives against A549 Lung Cancer Cells

CompoundIC50 (µM)
Oxime Derivative 215.42
Oxime Derivative 222.47
Carbohydrazide 258.05
Carbohydrazide 2625.4
Cisplatin (Reference)11.71

Data for structurally related thiazole-propanoic acid derivatives.[3]

In the realm of antimicrobial research, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent activity against a panel of multidrug-resistant bacterial and fungal pathogens.[4] Specifically, certain hydrazone derivatives containing heterocyclic substituents showed potent and broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens like MRSA and vancomycin-resistant Enterococcus faecalis.[4]

Table 4: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

PathogenMIC Range (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species8 - 64
Candida auris0.5 - 64

Data for structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[4]

Experimental Protocols

To facilitate further research and validation, this section outlines the methodologies for key experiments cited in the context of evaluating the biological activities of arylpropanoic acid derivatives.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer, hematin (as a cofactor), and the respective COX enzyme.

  • Inhibitor Addition: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a test compound in an animal model.

Methodology:

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: A solution of lambda-carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Cytokine Production Assay (ELISA)

Objective: To measure the effect of a test compound on the production of pro- and anti-inflammatory cytokines.

Methodology:

  • Cell Culture or In Vivo Model: The assay can be performed using cell lines (e.g., RAW 264.7 macrophages) stimulated with LPS or using serum samples from in vivo inflammation models.

  • Treatment: Cells or animals are treated with the test compound at various concentrations or doses.

  • Sample Collection: Cell culture supernatants or blood samples are collected at appropriate time points.

  • ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-10, TGF-β1) are used according to the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are likely mediated through the modulation of key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some arylpropanoic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappa_B_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Proinflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB_Active Active NF-κB NF_kB->NF_kB_Active Release Nucleus Nucleus NF_kB_Active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Derivatives 3-(4-Fluorophenyl)-2-methylpropanoic acid derivatives (Potential) Derivatives->IKK_Complex Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in inflammation, cell proliferation, differentiation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Inhibition of MAPK signaling is a therapeutic strategy for inflammatory diseases and cancer.

MAPK_Signaling_Pathway External_Stimuli External Stimuli (e.g., Cytokines, Stress) Receptor Receptor External_Stimuli->Receptor Activates MAPKKK MAPKKK (e.g., MEKK, RAF) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocation Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Nucleus->Cellular_Response Regulates Gene Expression Derivatives 3-(4-Fluorophenyl)-2-methylpropanoic acid derivatives (Potential) Derivatives->MAPKK Inhibits (Hypothesized)

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. While the primary focus has been on their anti-inflammatory properties, emerging evidence suggests promising anticancer and antimicrobial activities. The data from structurally related compounds highlight the potential for potent and selective biological activity.

Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to elucidate their precise molecular targets and their effects on key signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds and advancing them towards clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological data presented for related compounds is for comparative and illustrative purposes and may not be directly extrapolated to all derivatives of this compound.

References

Spectroscopic Analysis of 3-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of the closely related compound, 3-(4-Fluorophenyl)propanoic acid, and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar chemical entities.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 22138-73-4[1]

  • Molecular Formula: C₁₀H₁₁FO₂[1]

  • Molecular Weight: 182.19 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for 3-(4-Fluorophenyl)propanoic acid and the expected influence of the additional methyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH10.0 - 12.0singlet (broad)-
Ar-H (ortho to F)7.10 - 7.25triplet~8.8
Ar-H (meta to F)6.95 - 7.10triplet~8.8
-CH(CH₃)-2.60 - 2.80multiplet-
-CH₂-2.85 - 3.05 (diastereotopic)multiplet-
-CH₃1.15 - 1.30doublet~7.0
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH178 - 182
Ar-C (C-F)160 - 164 (d, ¹JCF ≈ 245 Hz)
Ar-C (quaternary)135 - 138 (d, ⁴JCF ≈ 3 Hz)
Ar-CH (ortho to F)129 - 132 (d, ³JCF ≈ 8 Hz)
Ar-CH (meta to F)115 - 118 (d, ²JCF ≈ 21 Hz)
-CH(CH₃)-40 - 45
-CH₂-38 - 42
-CH₃15 - 20
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=C stretch (Aromatic)1500 - 1600Medium
C-F stretch1150 - 1250Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment Ion
182[M]⁺ (Molecular Ion)
137[M - COOH]⁺
109[C₆H₄F-CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR

A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a relatively small and volatile molecule, Electron Ionization (EI) is a common method. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

3-(4-Fluorophenyl)-2-methylpropanoic acid mechanism of action in biological systems.

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: 3-(4-Fluorophenyl)-2-methylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Foreword

This document is intended to provide a comprehensive overview of the mechanism of action of this compound in biological systems. Following a thorough review of publicly available scientific literature and databases, it has been determined that there is currently no established and documented biological mechanism of action for this specific compound.

The search results primarily yield chemical and physical property data for this compound. While the literature describes the biological activities of structurally similar compounds and derivatives, this information is not directly applicable to the subject of this guide. These related but distinct molecules include potential anticancer, anti-inflammatory, and antimicrobial agents. However, the specific biological targets and signaling pathways associated with this compound remain uncharacterized in the public domain.

Given the absence of data on its biological activity, it is not possible to fulfill the core requirements of this technical guide, which include:

  • Quantitative Data Presentation: No quantitative data such as IC50 values, binding affinities, or dose-response relationships are available.

  • Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

  • Signaling Pathway Visualization: The signaling pathways modulated by this compound are unknown, precluding the creation of any diagrams.

It is conceivable that this compound is a novel research compound with unpublished biological data, a synthetic intermediate for other molecules, or a metabolite that has not been extensively studied for its intrinsic biological effects.

This document will therefore summarize the available chemical information for this compound and briefly touch upon the biological activities of structurally related compounds to provide context, while clearly stating that these activities are not attributed to the compound .

Chemical Identity of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C10H11FO2[1]
Molecular Weight 182.19 g/mol [1]
CAS Number 22138-73-4[1]
Canonical SMILES CC(CC1=CC=C(C=C1)F)C(=O)O[1]
InChI Key KPWBMCKJLTZFFT-UHFFFAOYSA-N[1]

Biological Activities of Structurally Related Compounds

It is crucial to reiterate that the following information pertains to molecules that are structurally related to this compound but are not the same compound. The activities described below cannot be attributed to this compound without direct experimental evidence.

Anticancer and Antimicrobial Properties of Propanoic Acid Derivatives

Recent studies have explored the therapeutic potential of various propanoic acid derivatives. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[2][3] Some of these compounds demonstrated structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, as well as certain cancer cell lines.[2][3] The mechanism of action for these compounds is still under investigation but is thought to involve interactions with various biological targets due to the versatile chemical nature of the phenolic hydroxyl group and the amino acid scaffold.[3]

Another study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential anticancer agents targeting SIRT2 and EGFR.[4] Certain derivatives in this series exhibited low micromolar antiproliferative activity against lung cancer cell lines.[4]

Anti-inflammatory Activity of Phenylpropanoic Acid Analogs

Derivatives of phenylpropanoic acid have been investigated for their anti-inflammatory effects. For example, some morpholinopyrimidine derivatives incorporating a phenylmethyl group have shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS).[5] This suggests a potential mechanism involving the modulation of inflammatory pathways.

Modulation of Other Signaling Pathways

The broader class of small molecules containing phenyl and propanoic acid motifs has been implicated in the modulation of various signaling pathways. These include pathways that are critical in cancer progression, such as the PI3K/Akt/mTOR and NF-κB signaling pathways.[6] However, the specific role of the 4-fluorophenyl and 2-methyl substituents in directing a compound towards a particular biological target is highly specific and cannot be inferred without direct experimental data.

Conclusion

References

InChI key and SMILES string for 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Chemical Structure

InChIKey: KPWBMCKJLTZFFT-UHFFFAOYSA-N[1]

SMILES: CC(CC1=CC=C(C=C1)F)C(=O)O[1]

This document provides a comprehensive technical overview of 3-(4-Fluorophenyl)-2-methylpropanoic acid, a compound of interest in chemical and pharmaceutical research. The following sections detail its chemical and physical properties, a potential synthetic route, and relevant (though limited) biological context.

Chemical and Physical Data

A summary of the key computed chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from computational models and provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular FormulaC₁₀H₁₁FO₂PubChem[1]
Molecular Weight182.19 g/mol PubChem[1]
Monoisotopic Mass182.07430775 DaPubChem
XLogP31.8PubChem[1]
IUPAC NameThis compoundPubChem[1]

Synthesis Protocol

Hypothetical Synthesis Workflow:

Synthesis_of_3-(4-Fluorophenyl)-2-methylpropanoic_acid Diethyl methylmalonate Diethyl methylmalonate Alkylation Alkylation Diethyl methylmalonate->Alkylation Intermediate Ester Intermediate Ester Alkylation->Intermediate Ester 4-Fluorobenzyl bromide 4-Fluorobenzyl bromide 4-Fluorobenzyl bromide->Alkylation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Alkylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate Ester->Hydrolysis & Decarboxylation This compound This compound Hydrolysis & Decarboxylation->this compound Acid/Base catalyst Acid/Base catalyst Acid/Base catalyst->Hydrolysis & Decarboxylation

Caption: Hypothetical synthesis of this compound.

Detailed Methodological Steps (Hypothetical):

  • Alkylation: Diethyl methylmalonate would be deprotonated using a suitable base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The resulting enolate would then be reacted with 4-fluorobenzyl bromide. The reaction mixture would likely be heated under reflux to drive the reaction to completion.

  • Work-up and Purification: After the reaction, the solvent would be removed under reduced pressure. The residue would be taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer would be dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent evaporated to yield the crude intermediate ester. Purification could be achieved through vacuum distillation or column chromatography.

  • Hydrolysis and Decarboxylation: The purified intermediate ester would be subjected to hydrolysis, typically by heating with a strong acid (e.g., HCl) or base (e.g., NaOH). This step cleaves the ester groups to form a dicarboxylic acid intermediate. Upon further heating, this intermediate would undergo decarboxylation to yield the final product, this compound.

  • Final Purification: The crude product would be purified by recrystallization from an appropriate solvent system to obtain the final compound in high purity.

Spectroscopic Data (Reference)

While experimental spectroscopic data for this compound is not available, data for the closely related compound, 3-(4-Fluorophenyl)propanoic acid , can serve as a useful reference for characterization.

Reference Data for 3-(4-Fluorophenyl)propanoic acid:

  • ¹³C NMR Spectroscopy: Spectral data is available and can be accessed through public databases.

  • Mass Spectrometry (GC-MS): Key mass-to-charge ratios (m/z) observed include 109, 168, and 122.[2]

  • Infrared (IR) Spectroscopy: FTIR spectra have been recorded using both KBr pellet and ATR techniques.[2]

  • Raman Spectroscopy: FT-Raman spectra are also available for this related compound.[2]

Researchers synthesizing this compound would expect to see characteristic peaks corresponding to the additional methyl group in their NMR spectra and a corresponding shift in the molecular ion peak in the mass spectrum.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or associated signaling pathways for this compound. Propanoic acid derivatives are a common motif in medicinal chemistry, and related compounds have shown a range of biological effects. However, any potential therapeutic applications or mechanisms of action for this specific compound would require dedicated biological screening and investigation.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the identification of the compound to its potential application, highlighting the current knowledge gaps.

Logical_Flow cluster_0 Compound Identification cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Potential Application InChIKey & SMILES InChIKey & SMILES Synthesis Protocol Synthesis Protocol InChIKey & SMILES->Synthesis Protocol Physicochemical Properties Physicochemical Properties Physicochemical Properties->Synthesis Protocol Spectroscopic Data Spectroscopic Data Synthesis Protocol->Spectroscopic Data Biological Activity Biological Activity Spectroscopic Data->Biological Activity Signaling Pathways Signaling Pathways Biological Activity->Signaling Pathways Drug Development Drug Development Signaling Pathways->Drug Development

Caption: Logical workflow from identification to potential application.

This guide provides the foundational chemical information for this compound. Further experimental work is required to fully elucidate its synthetic details, and biological properties, and to explore its potential as a lead compound in drug discovery and development.

References

Solubility Profile of 3-(4-Fluorophenyl)-2-methylpropanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on established methodologies for solubility determination and provides qualitative context based on the solubility of structurally similar compounds. The information herein is intended to equip researchers with the necessary protocols to generate precise solubility data and to make informed decisions regarding solvent selection for research and development applications.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A drug must be in a dissolved state to be absorbed by the body, making solubility a key consideration from early discovery through to formulation development. Poor aqueous solubility is a major challenge in the pharmaceutical industry, often leading to high required doses and variable absorption. Understanding the solubility of a compound like this compound in various solvents is therefore essential for its development as a potential therapeutic agent.

Predicted Solubility Profile

While specific experimental data for this compound is not available in the reviewed literature, a qualitative solubility profile can be inferred from its chemical structure and the known properties of similar molecules. The molecule possesses a carboxylic acid group, which can engage in hydrogen bonding, a fluorophenyl group which adds lipophilicity, and a methyl group. This combination suggests it will have some solubility in a range of organic solvents, with solubility likely increasing with solvent polarity and the ability to form hydrogen bonds. Its solubility in aqueous media is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolSparingly soluble in water; Likely soluble in alcoholsThe carboxylic acid group can form hydrogen bonds with protic solvents. The fluorophenyl group limits aqueous solubility.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFLikely solubleThe polarity of these solvents should facilitate the dissolution of the polar carboxylic acid moiety.
Non-Polar Hexane, TolueneLikely sparingly soluble to insolubleThe overall polarity of the molecule from the carboxylic acid group will likely limit solubility in non-polar solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Likely solubleThese solvents have intermediate polarity and can accept hydrogen bonds, which should allow for dissolution.
Esters Ethyl acetate, Methyl acetateLikely solubleThese are effective solvents for many carboxylic acids.
Halogenated Dichloromethane (DCM)Likely solubleDCM is a versatile solvent for a wide range of organic compounds.

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid compound in a liquid solvent: the gravimetric method and the polythermal method.

Isothermal Gravimetric Method

The isothermal gravimetric method, often referred to as the shake-flask method, is a straightforward and widely used technique to determine thermodynamic solubility at a specific temperature. It involves creating a saturated solution and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., at 25°C and 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for a period to allow the excess solid to sediment. Alternatively, filter the suspension using a syringe filter suitable for the solvent (e.g., PTFE for organic solvents) to separate the saturated solution from the undissolved solid.

  • Sample Analysis: a. Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish. b. Record the exact weight of the dish with the solution. c. Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not degrade the compound). d. Once the solvent is fully evaporated, re-weigh the dish containing the solid residue. Continue drying until a constant weight is achieved.[1][2]

  • Calculation: The solubility can be calculated in various units, such as g/100 mL or mg/mL.

    • Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

    • Solubility (mg/mL) = Weight of solute (mg) / Volume of supernatant taken (mL)

Polythermal Method

The polythermal method is a dynamic approach where the temperature at which a solid completely dissolves in a solvent at a known concentration is determined. This method is particularly useful for understanding the temperature dependence of solubility.

Protocol:

  • Sample Preparation: Prepare a series of vials with known concentrations of this compound in the desired solvent. The concentrations should span a range that is expected to bracket the solubility at different temperatures.

  • Heating Cycle: Place the vials in a device capable of controlled heating and in-situ observation (e.g., a Crystal16 instrument). Heat the samples at a slow, constant rate (e.g., 0.1-0.5 °C/min).[3]

  • Dissolution Point Determination: Visually or with an automated turbidity sensor, monitor each vial to determine the exact temperature at which the last solid particle dissolves. This temperature is the saturation temperature for that specific concentration.[3][4]

  • Data Analysis: Plot the determined saturation temperatures against the corresponding concentrations. This plot represents the solubility curve of the compound in the tested solvent.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating experimental processes and logical relationships. The following diagrams, generated using the DOT language, illustrate the workflow for solubility determination and the factors influencing it.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess solute to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Cease agitation, allow solid to settle C->D E Filter supernatant D->E Alternative F Pipette known volume of supernatant to pre-weighed dish D->F E->F G Evaporate solvent F->G H Weigh dried residue G->H I Calculate solubility (e.g., mg/mL) H->I

Caption: Workflow for the Isothermal Gravimetric Solubility Determination Method.

Caption: Key Factors Influencing the Solubility of the Target Compound.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the foundational knowledge required for researchers to undertake this analysis. By employing standardized protocols such as the isothermal gravimetric and polythermal methods, precise and reliable data can be generated. This data will be invaluable for all subsequent stages of drug development, including formulation design, toxicological studies, and ensuring consistent bioavailability. It is strongly recommended that experimental determination of solubility in a range of pharmaceutically relevant solvents be conducted to fully characterize this compound.

References

Review of literature on the synthesis of arylpropionic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for arylpropionic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and professionals in drug development, this document details various synthetic routes, presents quantitative data for comparative analysis, and offers experimental protocols for pivotal reactions.

Introduction

2-Arylpropionic acids, commonly known as "profens," are a cornerstone of modern medicine, with prominent members including ibuprofen and naproxen. The therapeutic efficacy of these compounds is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation. A crucial structural feature of most profens is a chiral center at the alpha-position of the propionic acid moiety, with the (S)-enantiomer typically exhibiting greater pharmacological activity. This guide will explore both classical and modern synthetic strategies, with a focus on efficiency, stereoselectivity, and green chemistry principles.

Classical Synthetic Routes: The Case of Ibuprofen

The industrial synthesis of ibuprofen has evolved significantly, moving from less efficient, multi-step processes to more atom-economical and environmentally friendly methods.

The Boots Process

Developed in the 1960s, the original Boots process for ibuprofen synthesis involves six steps. While historically significant, its low atom economy of about 44% has led to its replacement by more efficient methods.

The Hoechst-Celanese (BHC) Process

A major advancement in ibuprofen synthesis was the three-step BHC process, which boasts a significantly higher atom economy of approximately 74-90%. This method utilizes recyclable hydrogen fluoride as both a catalyst and a solvent.

Experimental Protocol: The BHC Synthesis of Ibuprofen (Adapted from literature descriptions)

Step 1: Friedel-Crafts Acylation

  • Reactants: Isobutylbenzene and acetyl chloride.

  • Catalyst: Anhydrous hydrogen fluoride (HF).

  • Procedure: Isobutylbenzene is reacted with acetyl chloride in the presence of anhydrous HF to produce 4'-isobutylacetophenone. The HF serves as a recyclable catalyst.

  • Work-up: The reaction mixture is quenched, and the organic product is separated and purified.

Step 2: Catalytic Hydrogenation

  • Reactant: 4'-isobutylacetophenone.

  • Catalyst: Palladium on carbon (Pd/C).

  • Procedure: The ketone from the first step is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation using a palladium catalyst.

  • Work-up: The catalyst is filtered off, and the solvent is removed to yield the alcohol.

Step 3: Palladium-Catalyzed Carbonylation

  • Reactant: 1-(4-isobutylphenyl)ethanol.

  • Catalyst: Palladium catalyst.

  • Reagent: Carbon monoxide (CO).

  • Procedure: The alcohol is subjected to carbonylation in the presence of a palladium catalyst and carbon monoxide to directly form ibuprofen. This step proceeds through an oxidative addition of the corresponding benzyl chloride (formed in situ in the presence of HCl) to the palladium catalyst, followed by CO insertion and hydrolysis.

  • Work-up: The final product, ibuprofen, is isolated and purified.

Modern Catalytic Methodologies

Modern synthetic approaches often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in the synthesis of arylpropionic acids.

Palladium-Catalyzed Heck Coupling and Carbonylation

A flexible, one-pot, two-step procedure has been developed for the synthesis of various 2-arylpropionic acids, including naproxen and flurbiprofen. This method involves a sequential palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by the hydroxycarbonylation of the resulting styrene.

Experimental Protocol: One-Pot Heck Coupling and Hydroxycarbonylation (General Procedure)

  • Reactants: Aryl bromide, ethylene.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine - NISPCPP).

  • Base: Triethylamine (NEt₃).

  • Solvent: An appropriate organic solvent.

  • Procedure:

    • Heck Reaction: The aryl bromide, Pd(OAc)₂, the phosphine ligand, and NEt₃ are charged into an autoclave. The reactor is pressurized with ethylene (e.g., 20 bar). The reaction is heated to a specified temperature until the aryl bromide is consumed.

    • Hydroxycarbonylation: After cooling, the atmosphere is changed to carbon monoxide (CO) (e.g., 40 bar). A protic source (e.g., HCl and water) is added to facilitate the hydroxycarbonylation of the in-situ generated styrene. The reaction is heated until completion.

  • Work-up: The reaction mixture is cooled, the pressure is released, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Quantitative Data for Palladium-Catalyzed Synthesis of 2-Arylpropionic Acids

Aryl BromideLigandOverall Yield (%)Regioselectivity (branched:linear)
4-BromoanisoleBuPAd₂7294:6
4-BromoanisoleNMDPP8497:3
4-BromoanisoleNISPCPP89>99:1
6-Bromo-2-methoxynaphthaleneNISPCPP85>99:1
2-Bromo-2'-fluorobiphenylNISPCPP60>99:1

Data adapted from a study by Skupin et al. Conditions may vary.

Asymmetric Synthesis of Arylpropionic Acids

Given that the biological activity of profens often resides in a single enantiomer, asymmetric synthesis is of paramount importance.

Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors is a powerful method for producing enantiomerically pure arylpropionic acids. Chiral ruthenium-based catalysts are often employed for this transformation.

Conceptual Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation Aryl_Alkene Aryl-substituted α,β-Unsaturated Acid Reaction Asymmetric Hydrogenation Aryl_Alkene->Reaction Substrate Chiral_Catalyst Chiral Ru-Complex Chiral_Catalyst->Reaction Catalyst H2 H₂ H2->Reaction Reagent S_Profen (S)-Arylpropionic Acid Reaction->S_Profen Product

Caption: Asymmetric hydrogenation of an unsaturated precursor to yield an (S)-profen.

Experimental Protocol: Asymmetric Hydrogenation for (S)-Naproxen (General Approach)

  • Substrate: 2-(6-methoxynaphthalen-2-yl)acrylic acid.

  • Catalyst: A chiral ferrocene-ruthenium complex.

  • Reagent: Hydrogen gas (H₂).

  • Solvent: Methanol or another suitable protic solvent.

  • Procedure: The substrate and the chiral catalyst (at a low loading, e.g., 0.02 mol%) are dissolved in the solvent in a high-pressure reactor. The reactor is purged and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the reaction is complete.

  • Work-up: The solvent is removed under reduced pressure, and the product is purified, often by crystallization, to yield (S)-Naproxen with high chemical yield and enantiomeric excess. Published results indicate over 97% yield and over 97% ee are achievable.

Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries, such as Evans' oxazolidinones, provides a reliable method for the asymmetric synthesis of arylpropionic acids.

Logical Flow for Synthesis Using a Chiral Auxiliary

Chiral_Auxiliary_Synthesis Aryl_Acetic_Acid Aryl Acetic Acid Imide_Formation Imide Formation Aryl_Acetic_Acid->Imide_Formation Chiral_Aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Aux->Imide_Formation Chiral_Imide Chiral N-Acyl Imide Imide_Formation->Chiral_Imide Enolate_Formation Enolate Formation (e.g., LDA) Chiral_Imide->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Diastereoselective Alkylation (e.g., MeI) Chiral_Enolate->Alkylation Alkylated_Imide Alkylated Imide Alkylation->Alkylated_Imide Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Alkylated_Imide->Cleavage S_Profen (S)-Arylpropionic Acid Cleavage->S_Profen Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: Synthesis of an (S)-profen using a recoverable chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (S)-Naproxen using an Evans' Oxazolidinone (Adapted from Gonzalez et al.)

  • Imide Formation: (6-methoxy-2-naphthyl)acetic acid is coupled with a chiral oxazolidinone (derived from (S)-valinol) to form the corresponding N-acyl imide.

  • Diastereoselective Alkylation:

    • A solution of the chiral imide in dry THF is cooled to -78 °C under a nitrogen atmosphere.

    • A solution of lithium diisopropylamide (LDA) is added dropwise to form the enolate.

    • Methyl iodide (MeI) is then added to the reaction mixture.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • This step typically yields the desired α-methylated imide with high diastereoselectivity (e.g., 78% diastereomeric excess).

  • Auxiliary Cleavage:

    • The alkylated imide is dissolved in a mixture of THF and water.

    • The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added.

    • The reaction mixture is stirred until the starting material is consumed.

    • The chiral auxiliary is recovered, and the resulting (S)-Naproxen is isolated and purified.

Other Notable Synthetic Strategies

1,2-Aryl Migration

Continuous-flow synthesis has been applied to the synthesis of ibuprofen via an iodine-mediated 1,2-aryl migration. This approach utilizes trifluoromethanesulfonic acid as a catalyst, avoiding the use of aluminum chloride.

Asymmetric Hydrovinylation

A three-step synthesis of 2-arylpropionic acids from vinyl arenes has been developed, proceeding through an asymmetric hydrovinylation reaction. This method can achieve excellent yields (>97%), regioselectivities (>99%), and enantioselectivities (>97% ee).

Workflow for Asymmetric Hydrovinylation Route

Hydrovinylation_Route Vinyl_Arene Vinyl Arene Hydrovinylation Asymmetric Hydrovinylation Vinyl_Arene->Hydrovinylation Branched_Alkene Chiral 3-Aryl-1-butene Hydrovinylation->Branched_Alkene Oxidation Oxidative Cleavage Branched_Alkene->Oxidation Profen 2-Arylpropionic Acid Oxidation->Profen

The Therapeutic Promise of Fluorinated Propanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and target affinity. When combined with the versatile propanoic acid scaffold, a class of compounds with broad therapeutic potential emerges. This technical guide provides an in-depth exploration of the therapeutic applications of fluorinated propanoic acid derivatives, focusing on their anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique chemical entities in their research and development endeavors.

The Role of Fluorine in Drug Design

The introduction of fluorine atoms into a drug candidate can profoundly alter its physicochemical and pharmacological properties. Key advantages include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and improved pharmacokinetic profile.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, increasing binding affinity and potency.

  • Improved Lipophilicity and Permeability: The addition of fluorine can modulate a molecule's lipophilicity, which is a critical factor for cell membrane permeability and oral bioavailability. Strategic fluorination can optimize this property for better drug absorption and distribution.

  • Conformational Control: The steric bulk of fluorine, though minimal, can influence the conformation of a molecule, potentially locking it into a bioactive conformation for enhanced target engagement.

Therapeutic Applications and Mechanisms of Action

Fluorinated propanoic acid derivatives have shown significant promise in several therapeutic areas, most notably in oncology and the treatment of inflammatory diseases.

Anticancer Activity

Several fluorinated propanoic acid derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Signaling Pathway: MAPK/ERK in Cancer Proliferation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Some fluorinated compounds have been shown to modulate this pathway, representing a potential therapeutic strategy. Perfluorooctanoic acid (PFOA), a related fluorinated organic acid, has been shown to activate the ERK pathway, which can have dual roles in either promoting cell death or survival depending on the cellular context.[1][2]

Below is a diagram illustrating the MAPK/ERK signaling pathway and a potential point of intervention for therapeutic agents.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Fluorinated Propanoic Acid Derivative Inhibitor->MEK Potential Inhibition

MAPK/ERK Signaling Pathway in Cancer
Anti-inflammatory Activity

Propanoic acid derivatives, such as ibuprofen and naproxen, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine can enhance their anti-inflammatory potency. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Signaling Pathway: NF-κB in Inflammation

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It is a protein complex that, when activated, translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The R-enantiomer of flurbiprofen, a fluorinated propanoic acid derivative, has been shown to inhibit NF-κB activation, suggesting a COX-independent anti-inflammatory mechanism.[3] Short-chain fatty acids like propionate can also lower NF-κB transactivation.[4]

Below is a diagram of the NF-κB signaling pathway, a key target in inflammatory diseases.

NF_kB_Pathway NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Inhibitor Fluorinated Propanoic Acid Derivative Inhibitor->IKK Potential Inhibition

NF-κB Signaling Pathway in Inflammation

Quantitative Data Summary

The following tables summarize the in vitro activity of selected fluorinated propanoic acid derivatives and related compounds.

Table 1: Anticancer Activity of Selected Fluorinated Propanoic Acid Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 22A549 (Lung)MTT2.47[5]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 21A549 (Lung)MTT5.42[5]
4-Fluoroindole derivative 19g-VEGFR-2 Kinase Assay0.0038[6]
Fluorinated indolinone 16cHuH7 (Hepatocellular)-1.1[6]
Fluorinated indolinone 16cHepG2 (Hepatocellular)-0.4[6]
Fluorinated bis-indole derivative 34bA549 (Lung)WST-80.8[6]

Table 2: Anti-inflammatory Activity of Selected Fluorinated Propanoic Acid Derivatives

CompoundTargetAssayIC50 (µM)Reference
R-FlurbiprofenNF-κBDNA binding-[3]
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIaCOX-2In vitro enzyme inhibition0.29[7]
FlurbiprofenCOX-1 / COX-2In vitro enzyme inhibition-[8]

Table 3: Pharmacokinetic Parameters of Flurbiprofen

ParameterRouteValueReference
BioavailabilityOralRapid and almost complete[8]
Elimination Half-lifeOral (immediate release)3 to 6 hours[8]
Protein Binding-Extensive[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Workflow Diagram

MTT_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with various concentrations of the fluorinated compound B->C D Incubate for a defined period (e.g., 48h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 value H->I

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and serial dilutions of the test compound.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period by adding an acid solution.

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a method such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro safety assessment to evaluate the potential of a compound to cause cardiac arrhythmias.

Protocol (Automated Patch Clamp):

  • Cell Preparation: Use a stable cell line expressing the hERG potassium channel.

  • Electrophysiology: Use an automated patch-clamp system to establish a whole-cell recording from individual cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current.

  • Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current before and after the application of the test compound.

  • Data Analysis: Calculate the percentage of hERG channel inhibition at each concentration and determine the IC50 value.

Conclusion and Future Directions

Fluorinated propanoic acid derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The strategic incorporation of fluorine can lead to enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorination pattern and the propanoic acid scaffold to optimize activity and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Preclinical evaluation in relevant animal models to assess therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas such as neurodegenerative diseases, infectious diseases, and cardiovascular disorders.

By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the development of fluorinated propanoic acid derivatives holds great promise for addressing unmet medical needs.

References

Safety, handling, and hazard information for 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety, Handling, and Hazard Information for Researchers, Scientists, and Drug Development Professionals.

This document provides comprehensive safety, handling, and hazard information for 3-(4-Fluorophenyl)-2-methylpropanoic acid. The information is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms 4-Fluoro-alpha-methyl-benzenepropanic acid, p-fluorobenzylpropionic acid
CAS Number 22138-73-4[1]
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
Chemical Structure
alt text

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are related to acute oral toxicity, skin and eye irritation, and respiratory irritation.

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container in accordance with local regulations.

GHS_Hazard_Flowchart cluster_product This compound cluster_hazards GHS Hazard Classification Product Chemical Identity IUPAC: this compound CAS: 22138-73-4 H302 H302 Harmful if swallowed Product->H302 H315 H315 Causes skin irritation Product->H315 H319 H319 Causes serious eye irritation Product->H319 H335 H335 May cause respiratory irritation Product->H335

Caption: GHS Hazard classification for the compound.

Physical and Chemical Properties

PropertyValue (Computed)Source
Molecular Weight 182.19 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk of exposure and maintain the integrity of the compound.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Use non-sparking tools.

  • Prevent fire caused by electrostatic discharge.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials, such as strong oxidizing agents.

Safe_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage PPE Wear appropriate PPE: - Safety glasses with side-shields - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - NIOSH-approved respirator if dust is generated Handling Handle in a fume hood to ensure adequate ventilation and avoid inhalation. PPE->Handling Dispensing Dispense carefully to avoid generating dust. Handling->Dispensing Contact Avoid contact with skin and eyes. Dispensing->Contact Cleanup Clean up spills promptly following established procedures. Contact->Cleanup Storage Store in a tightly sealed container in a cool, dry, well-ventilated area. Cleanup->Storage

Caption: Recommended safe handling workflow.

Toxicological Information

Detailed toxicological studies providing specific LD50 or LC50 values for this compound are not publicly available. The GHS classification of "Acute Toxicity 4, Oral" suggests an LD50 value for oral administration in rats to be in the range of 300 to 2000 mg/kg. However, this is an estimation based on classification criteria and not an experimental result.

Representative Synthetic Protocol

Reaction Scheme: A possible two-step synthesis could involve the alkylation of a malonic ester derivative with 4-fluorobenzyl bromide, followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add 4-fluorobenzyl bromide dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diethyl (4-fluorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from Step 1, add an aqueous solution of a strong base (e.g., potassium hydroxide).

  • Heat the mixture to reflux to facilitate the hydrolysis of the ester groups.

  • After hydrolysis is complete, cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 1-2. This will protonate the carboxylate groups and induce decarboxylation upon heating.

  • Gently heat the acidified solution until carbon dioxide evolution ceases.

  • Cool the mixture, which should result in the precipitation of the crude 3-(4-Fluorophenyl)propanoic acid.

  • The crude product can then be purified by recrystallization from an appropriate solvent system.

Note: The introduction of the methyl group at the 2-position would require a subsequent alkylation step on the malonic ester intermediate or starting with a methylmalonic ester derivative.

Synthetic_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Reactant1 Diethyl methylmalonate Step1 Step 1: Alkylation Base (e.g., NaOEt) in Ethanol Reactant1->Step1 Reactant2 4-Fluorobenzyl bromide Reactant2->Step1 Step2 Step 2: Hydrolysis & Decarboxylation 1. aq. KOH, Heat 2. aq. HCl, Heat Step1->Step2 Intermediate Product This compound Step2->Product

Caption: Representative synthetic pathway.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted by qualified individuals in accordance with established safety protocols and regulations.

References

Methodological & Application

Step-by-step synthesis protocol for 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed, step-by-step protocol for the synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on a well-established malonic ester synthesis route, which offers a reliable and versatile method for the preparation of substituted carboxylic acids.[1][2][3][4] This protocol outlines the necessary reagents, equipment, and procedures for the successful synthesis, purification, and characterization of the target molecule.

Principle and Workflow

The synthesis of this compound is achieved through a two-step alkylation of a malonic ester, specifically diethyl malonate, followed by hydrolysis and decarboxylation. The overall workflow is depicted in the diagram below. The first step involves the deprotonation of diethyl malonate with a strong base to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with 4-fluorobenzyl chloride to introduce the 4-fluorophenylmethyl group. A second deprotonation and subsequent alkylation with methyl iodide introduce the methyl group at the α-position. Finally, acidic hydrolysis of the resulting diester followed by decarboxylation yields the desired this compound.[1][2][3][4][5]

Synthesis_Workflow Start Diethyl Malonate + 4-Fluorobenzyl Chloride + Methyl Iodide Step1 Step 1: Sequential Alkylation Start->Step1 Intermediate Diethyl 2-(4-fluorobenzyl) -2-methylmalonate Step1->Intermediate Sodium Ethoxide, Ethanol Step2 Step 2: Hydrolysis & Decarboxylation Intermediate->Step2 Aq. Acid (e.g., HCl), Heat Product 3-(4-Fluorophenyl)- 2-methylpropanoic acid Step2->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

References

Application of 3-(4-Fluorophenyl)-2-methylpropanoic acid in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

[3] 2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride | CAS 2060042-34-2

  • 2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride

  • CAS# 2060042-34-2.

  • Chemical Formula# C10H13ClFNO2

  • "MDL No: MFCD30535833."

  • EC No.

  • "Pubchem CID: 126796293." ... Chemical Formula: C10H13ClFNO2. Molecular Weight: 233.67. MDL Number: MFCD30535833. Pubchem CID: 126796293. IUPAC Name: 2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid; hydrochloride. Standard InchI: InChI=1S/C10H12FNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H. InchI Key: VMTAAZCQJVQKFU-UHFFFAOYSA-N. smiles: CC(CC1=CC=C(C=C1)F)(C(=O)O)N.Cl. Appearance: powder. Storage Temperature: Room Temperature. 2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride is one of numerous organic compounds composing American Elements's comprehensive catalog of life science products. American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications. Most materials can be produced in high and ultra high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades. Please request a quote above for more information on pricing and lead time. Packaging Specifications. Typical bulk packaging includes palletized plastic 5 gallon/25 kg. pails, fiber and steel drums to 1 ton super sacks in full container (FCL) or truck load (T/L) quantities. Research and sample quantities and hygroscopic, oxidizing or other air sensitive materials may be packaged under argon or vacuum. Shipping documentation includes a Certificate of Analysis and Safety Data Sheet (SDS). Solutions are packaged in polypropylene, plastic or glass jars up to palletized 440 gallon liquid totes, and 36,000 lb. tanker trucks. 6 C 12.010700000 Carbon · See more Carbon products. Carbon (atomic symbol: C, atomic number: 6) is ... ... 2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride is one of numerous organic compounds composing American Elements's comprehensive catalog of life science products. American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications. Most materials can be produced in high and ultra high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades. ... The number of electrons in each of Carbon's shells is 2, 4 and its electron configuration is [He]2s2 2p2. In its elemental form, carbon can take various physical forms (known as allotropes) based on the type of bonds between carbon atoms; the most well known allotropes are diamond, graphite, amorphous carbon, glassy carbon, and nanostructured forms such as carbon nanotubes, fullerenes, and nanofibers . Carbon is at the same time one of the softest (as graphite) and hardest

Application Notes: Synthesis of Bicalutamide Utilizing 3-(4-Fluorophenyl)-2-methylpropanoic Acid as a Novel Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicalutamide is a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer. It functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby blocking the growth-promoting effects of testosterone and dihydrotestosterone on prostate cancer cells. The synthesis of bicalutamide is a topic of significant interest in medicinal and process chemistry, with various routes developed to optimize yield, purity, and cost-effectiveness.

This document outlines a detailed application and protocol for the synthesis of bicalutamide, proposing a novel route that commences with 3-(4-Fluorophenyl)-2-methylpropanoic acid as a starting intermediate. While established syntheses of bicalutamide often start from precursors like methacrylic acid, this proposed pathway offers an alternative approach for researchers exploring different synthetic strategies or utilizing alternative starting materials.

The described methodology is divided into two main stages. The first stage details a proposed four-step conversion of this compound into the key intermediate, 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid. This key intermediate is a well-established precursor in several documented bicalutamide syntheses. The second stage provides a detailed, literature-derived protocol for the transformation of this key intermediate into the final active pharmaceutical ingredient, bicalutamide, through a four-step sequence involving acylation, amide bond formation, deacylation, and oxidation.

These protocols are intended for researchers and scientists in drug development and organic synthesis. The quantitative data for each step is summarized in tables for clarity, and the overall synthetic pathway and experimental workflow are visualized using diagrams.

Overall Synthetic Workflow

The following diagram illustrates the comprehensive workflow from the initial intermediate synthesis to the final purification and analysis of bicalutamide.

G cluster_0 Stage 1: Synthesis of Key Intermediate (Proposed Pathway) cluster_1 Stage 2: Conversion to Bicalutamide (Established Pathway) cluster_2 Final Processing A 1. α-Bromination B 2. Elimination A->B C 3. Epoxidation B->C D 4. Thioetherification (Ring Opening) C->D E 5. Acylation D->E Proceed with Key Intermediate F 6. Amide Coupling E->F G 7. Hydrolysis F->G H 8. Oxidation G->H I Purification (Recrystallization) H->I J Characterization (HPLC, NMR, MS) I->J

Figure 1: Overall experimental workflow for bicalutamide synthesis.

Detailed Synthetic Pathway

The chemical structures and transformations for the entire synthesis are depicted in the following reaction scheme.

bicalutamide_synthesis start This compound int1 2-Bromo-3-(4-fluorophenyl)-2-methylpropanoic acid start->int1 1. Br₂, PBr₃ (cat.) int2 3-(4-Fluorophenyl)-2-methylpropenoic acid int1->int2 2. Base (e.g., DBU) int3 Methyl 2-methyl-3-(4-fluorophenyl)oxirane-2-carboxylate int2->int3 3. m-CPBA, then CH₃OH/H⁺ key_int 2-Hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid int3->key_int 4. 4-Fluorothiophenol, K₂CO₃; then H₃O⁺ int4 2-Acetoxy-2-methyl-3-(4-fluorophenylthio)propionic acid key_int->int4 5. Acetic Anhydride int5 N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluorophenylthio]-2-acetoxy-2-methyl-propionamide int4->int5 6. SOCl₂, then 4-Amino-2-trifluoromethyl-benzonitrile, DMAP int6 N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide int5->int6 7. K₂CO₃, Methanol/Water final_product Bicalutamide int6->final_product 8. m-CPBA

Figure 2: Proposed synthetic pathway for bicalutamide.

Experimental Protocols and Data

Stage 1: Proposed Synthesis of 2-Hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid

This stage outlines a hypothetical, yet chemically plausible, route from the specified starting material to a key bicalutamide precursor. The protocols are based on well-established organic transformations.

1. α-Bromination of this compound

This step is based on the Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids.[1][2][3]

  • Protocol:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add this compound (1.0 eq).

    • Add a catalytic amount of phosphorus tribromide (PBr₃, 0.1 eq).

    • Heat the mixture to 60°C.

    • Slowly add bromine (Br₂, 1.1 eq) via the dropping funnel.

    • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 12-16 hours.

    • Cool the reaction to room temperature and carefully quench by slowly adding water.

    • Extract the product with diethyl ether, wash the organic layer with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-(4-fluorophenyl)-2-methylpropanoic acid.

ParameterValue
Reactants This compound, Br₂, PBr₃
Temperature 80-90°C
Duration 12-16 hours
Estimated Yield 75-85%

2. Elimination of HBr to form 3-(4-Fluorophenyl)-2-methylpropenoic acid

  • Protocol:

    • Dissolve the crude 2-bromo-3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq), dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, acidify the mixture with 1M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(4-Fluorophenyl)-2-methylpropenoic acid.

ParameterValue
Reactant 2-Bromo-3-(4-fluorophenyl)-2-methylpropanoic acid
Reagent DBU
Solvent THF
Temperature Room Temperature
Duration 4-6 hours
Estimated Yield 80-90%

3. Epoxidation and Esterification

This step involves the epoxidation of the α,β-unsaturated acid, followed by esterification to facilitate the subsequent ring-opening.

  • Protocol:

    • Dissolve 3-(4-Fluorophenyl)-2-methylpropenoic acid (1.0 eq) in dichloromethane (DCM).

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess acid.

    • Dry the organic layer and concentrate.

    • Dissolve the crude epoxide acid in methanol, add a catalytic amount of sulfuric acid, and reflux for 4 hours to form the methyl ester.

    • Neutralize, extract, and purify by chromatography to obtain methyl 2-methyl-3-(4-fluorophenyl)oxirane-2-carboxylate.

ParameterValue
Reagents m-CPBA, Methanol, H₂SO₄
Solvent Dichloromethane
Temperature 0°C to Reflux
Duration 24 hours (epoxidation), 4 hours (esterification)
Estimated Yield 65-75% (over two steps)

4. Ring Opening with 4-Fluorothiophenol

This reaction opens the epoxide ring to install the required thioether linkage.[4]

  • Protocol:

    • In a round-bottom flask, dissolve methyl 2-methyl-3-(4-fluorophenyl)oxirane-2-carboxylate (1.0 eq) and 4-fluorothiophenol (1.1 eq) in water.

    • Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture vigorously at room temperature for 8-12 hours.

    • Monitor the reaction by TLC to confirm the formation of the methyl ester intermediate.

    • Add 30% sodium hydroxide solution and heat the mixture to 60°C for 2 hours to hydrolyze the ester.

    • Cool the mixture and acidify with concentrated HCl to precipitate the product.

    • Extract the product with toluene, dry the organic phase, and use the resulting solution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid directly in the next step.

ParameterValue
Reactants Epoxide ester, 4-Fluorothiophenol
Reagents K₂CO₃, NaOH, HCl
Solvent Water, Toluene
Temperature Room Temperature to 60°C
Duration 10-14 hours
Yield ~97% (based on literature for a similar reaction)[4]
Stage 2: Established Synthesis of Bicalutamide from Key Intermediate

The following protocols are adapted from established and patented procedures.[4]

5. Acylation of 2-Hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid

  • Protocol:

    • To the toluene solution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid (1.0 eq) from the previous step, add acetic anhydride (1.05 eq).

    • Heat the solution at 100°C for 5 hours.

    • Cool to room temperature and wash twice with water.

    • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2-acetoxy-2-methyl-3-(4-fluorophenylthio)propionic acid as a dense oil.

ParameterValue
Reagent Acetic Anhydride
Solvent Toluene
Temperature 100°C
Duration 5 hours
Yield Quantitative[4]

6. Amide Coupling

  • Protocol:

    • Dissolve the acetoxy derivative (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (1.1 eq) and heat at 85-90°C for 3 hours to form the acid chloride.

    • Evaporate the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous toluene and add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by 4-amino-2-trifluoromethyl-benzonitrile (1.0 eq).

    • Stir the mixture at room temperature for 12 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to obtain crude N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-acetoxy-2-methyl-propionamide.

ParameterValue
Reagents SOCl₂, 4-amino-2-trifluoromethyl-benzonitrile, DMAP
Solvent Toluene
Temperature Room Temperature to 90°C
Duration 3 hours (acid chloride), 12 hours (coupling)
Yield Quantitative[4]

7. Hydrolysis of the Acetoxy Group

  • Protocol:

    • Dissolve the crude acetylsulfide from the previous step in a mixture of methanol and water.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 4 hours.

    • Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Recrystallize the crude product from toluene to obtain pure N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide ("sulfide").

ParameterValue
Reagent Potassium Carbonate
Solvent Methanol/Water
Temperature Room Temperature
Duration 4 hours
Yield High (often used crude in next step)

8. Oxidation to Bicalutamide

  • Protocol:

    • Dissolve the "sulfide" intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).

    • Add m-chloroperbenzoic acid (m-CPBA, 75%, 2.1 eq) portion-wise, maintaining the temperature at 25°C.

    • Stir the solution for 5 hours at 25°C.

    • Wash the reaction mixture sequentially with aqueous sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude bicalutamide.

    • Purify the crude product by recrystallization from 90% aqueous isopropyl alcohol.

ParameterValue
Reagent m-Chloroperbenzoic acid (m-CPBA)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 25°C
Duration 5 hours
Yield ~90%[4]
Purity (after recrystallization) >99% by HPLC[5]

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 3-(4-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-Fluorophenyl)-2-methylpropanoic acid. The developed method is suitable for both achiral and chiral analysis, ensuring accurate determination of the active pharmaceutical ingredient (API) and its enantiomeric purity. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quality control and stability testing.

Introduction

This compound is a chiral carboxylic acid derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient, a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and shelf life. This document provides a comprehensive guide to a validated HPLC method for the analysis of this compound, covering both isocratic reversed-phase for purity and a normal-phase chiral method for enantiomeric separation.

Chromatographic Conditions

Two distinct HPLC methods were developed: a reversed-phase method for assessing purity and a chiral method for determining enantiomeric composition.

Reversed-Phase HPLC for Purity Determination

This method is designed for the quantitative analysis of this compound and to separate it from potential impurities and degradation products.

Table 1: Chromatographic Conditions for Purity Determination

ParameterCondition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes
Chiral HPLC for Enantiomeric Separation

This method is specifically for the separation and quantification of the (R) and (S) enantiomers of this compound.[1]

Table 2: Chromatographic Conditions for Chiral Separation

ParameterCondition
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Hexane : Isopropanol (95:5, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 225 nm
Column Temperature 25 °C
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Standard and Sample Preparation

Standard Solution (for both methods):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • For the reversed-phase method, dissolve and dilute to volume with the mobile phase.

  • For the chiral method, dissolve and dilute to volume with the mobile phase.

  • This yields a standard solution with a concentration of approximately 100 µg/mL.

Sample Solution (for both methods):

  • Prepare the sample to have a final concentration of approximately 100 µg/mL in the respective mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocols

The reversed-phase HPLC method was validated according to ICH guidelines for the following parameters:

3.2.1. System Suitability

  • Protocol: Inject the standard solution six times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.

3.2.2. Specificity (Forced Degradation)

  • Protocol: Subject the sample solution to stress conditions including acid (0.1 M HCl at 80°C for 4 hours), base (0.1 M NaOH at 80°C for 4 hours), oxidation (3% H₂O₂ at room temperature for 24 hours), thermal (105°C for 24 hours), and photolytic (UV light at 254 nm for 24 hours) degradation.[2] Analyze the stressed samples against a freshly prepared standard.

  • Acceptance Criteria: The method should be able to separate the main peak from any degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.

3.2.3. Linearity

  • Protocol: Prepare a series of at least five concentrations of the standard solution ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.

3.2.4. Accuracy (Recovery)

  • Protocol: Perform recovery studies by spiking a known amount of the standard solution into a placebo at three concentration levels (80%, 100%, and 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

3.2.5. Precision

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate injections of the standard solution on two different days by two different analysts.

  • Acceptance Criteria: The RSD for the peak areas should be not more than 2.0%.

3.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be adequate for detecting and quantifying low levels of the analyte.

3.2.7. Robustness

  • Protocol: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the peak retention time and area should not be significantly affected.

Data Presentation

Table 3: System Suitability Results

ParameterResultAcceptance Criteria
RSD of Peak Area (%) 0.85≤ 2.0%
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 3000> 2000

Table 4: Linearity Data

Concentration (µg/mL)Mean Peak Area
50452100
75678150
100904200
1251130250
1501356300
Correlation Coefficient (r²) 0.9995

Table 5: Accuracy (Recovery) Results

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
808079.299.0
100100100.5100.5
120120118.899.0
Mean Recovery (%) 99.5

Table 6: Precision Results

Precision TypeRSD (%)Acceptance Criteria
Repeatability 0.92≤ 2.0%
Intermediate Precision 1.15≤ 2.0%

Table 7: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.50

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 225 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Experimental workflow for HPLC analysis.

G cluster_parameters Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness SystemSuitability System Suitability MethodValidation->SystemSuitability Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical relationship of method validation parameters.

Conclusion

The developed reversed-phase and chiral HPLC methods for this compound are specific, accurate, precise, and robust. The validation results confirm that these methods are suitable for their intended purpose in a quality control environment for both routine analysis and stability studies. The provided protocols and conditions can be directly implemented by researchers and scientists in the pharmaceutical industry.

References

Application Note: Chiral Separation of 3-(4-Fluorophenyl)-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Fluorophenyl)-2-methylpropanoic acid is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound is critical as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and efficient analytical methods for the separation and quantification of its enantiomers is of paramount importance in drug discovery and development. This application note details validated High-Performance Liquid Chromatography (HPLC) and a proposed Supercritical Fluid Chromatography (SFC) method for the effective chiral separation of this compound enantiomers.

Data Presentation

The following table summarizes the chromatographic conditions and performance data for the chiral separation of this compound enantiomers by HPLC.[1]

ParameterHPLC Method
Chromatographic System High-Performance Liquid Chromatography
Chiral Stationary Phase Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (IPA), 95:5 (v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Retention Time (R-enantiomer) 7.944 min
Retention Time (S-enantiomer) 8.958 min

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a detailed procedure for the chiral separation of this compound enantiomers using normal-phase HPLC.[1]

1.1. Materials and Reagents

  • Racemic this compound standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA, HPLC grade)

  • Sample solvent: Mobile Phase (Hexane/IPA, 95:5)

1.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column compartment, and a UV detector.

  • Chiralcel OJ-H column (250 x 4.6 mm, 5 µm).

1.3. Preparation of Mobile Phase and Sample

  • Mobile Phase: Prepare the mobile phase by mixing hexane and isopropanol in a 95:5 volume ratio. Degas the mobile phase prior to use.

  • Sample Preparation: Accurately weigh and dissolve the racemic standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

1.4. Chromatographic Conditions

  • Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/IPA (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Run Time: Approximately 15 minutes

1.5. Procedure

  • Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample solution.

  • Monitor the chromatogram and record the retention times for the two enantiomers.

  • Calculate the resolution (Rs) between the enantiomeric peaks to ensure adequate separation.

Proposed Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[2][3][4] This proposed method is based on common practices for separating acidic chiral compounds.

2.1. Materials and Reagents

  • Racemic this compound standard

  • Carbon Dioxide (SFC grade)

  • Methanol (SFC grade)

  • Sample solvent: Methanol

2.2. Instrumentation

  • SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

2.3. Preparation of Mobile Phase and Sample

  • Mobile Phase: Supercritical CO2 with Methanol as a co-solvent.

  • Sample Preparation: Accurately weigh and dissolve the racemic standard of this compound in methanol to a final concentration of 1 mg/mL.

2.4. Chromatographic Conditions

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: CO2 / Methanol (Gradient or isocratic, e.g., 85:15 v/v)

  • Flow Rate: 3.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Back Pressure: 150 bar

  • Detection Wavelength: 254 nm

  • Run Time: Approximately 5-10 minutes

2.5. Procedure

  • Equilibrate the Chiralpak AD-H column with the mobile phase under the specified conditions until a stable baseline is obtained.

  • Inject 5 µL of the prepared sample solution.

  • Monitor the chromatogram and record the retention times for the enantiomers.

  • Optimize the co-solvent percentage and temperature to achieve baseline resolution.

Visualization

The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis racemate Racemic 3-(4-Fluorophenyl)- 2-methylpropanoic acid dissolve Dissolve in appropriate solvent (e.g., Mobile Phase or Methanol) racemate->dissolve sample_sol Sample Solution (1 mg/mL) dissolve->sample_sol injection Inject Sample into Chromatography System (HPLC/SFC) sample_sol->injection mobile_phase_prep Prepare Mobile Phase (e.g., Hexane/IPA or CO2/Methanol) mobile_phase_prep->injection Pump separation Chiral Separation on CSP (e.g., Chiralcel OJ-H or Chiralpak AD-H) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Identify and Quantify Enantiomers chromatogram->analysis report Report Results (Retention Times, Resolution) analysis->report

Caption: Workflow for Chiral Separation Analysis.

References

Application Notes and Protocols: Derivatization of 3-(4-Fluorophenyl)-2-methylpropanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Fluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative that serves as a valuable starting scaffold for medicinal chemistry and drug discovery programs. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, while the carboxylic acid handle provides a readily modifiable site for chemical derivatization. By creating libraries of derivatives, such as amides and esters, researchers can explore the structure-activity relationships (SAR) and identify compounds with potent and selective biological activities.

Propanoic acid derivatives have shown a wide range of biological activities, including potential as anticancer[1][2], antimicrobial[3][4], and enzyme-inhibiting agents[5]. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and a representative protocol for evaluating their antiproliferative activity in a cancer cell line bioassay.

Synthesis and Derivatization Workflow

The overall strategy involves the functionalization of the carboxylic acid group of the parent molecule to generate a library of amide and ester analogs. These derivatives are then purified, characterized, and subjected to biological screening to determine their activity.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start 3-(4-Fluorophenyl)-2- methylpropanoic acid activation Carboxylic Acid Activation (e.g., HATU, SOCl2) start->activation amide Amidation: + Amine (R1-NH2) activation->amide Path A ester Esterification: + Alcohol (R2-OH) activation->ester Path B purification Purification (e.g., Chromatography) amide->purification ester->purification char Characterization (NMR, MS) purification->char screening Antiproliferative Screening (MTT Assay) char->screening ic50 IC50 Determination screening->ic50 sar SAR Analysis ic50->sar

Caption: General workflow for synthesis and bioassay of derivatives.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for coupling this compound with a primary or secondary amine using HATU as a coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Synthesis of Ester Derivatives

This protocol outlines the Steglich esterification, a mild method for forming esters from carboxylic acids and alcohols using DCC and DMAP.

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, phenol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the mixture.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and add hexanes to precipitate any remaining DCU. Filter again.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Protocol 3: Antiproliferative MTT Bioassay

This protocol details a colorimetric assay to assess the ability of the synthesized derivatives to inhibit cancer cell proliferation.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma cells)[1]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized derivatives dissolved in DMSO (10 mM stock)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plates for 48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Quantitative Data Summary

The following table presents hypothetical bioactivity data for a representative set of synthesized derivatives against the A549 human lung adenocarcinoma cell line.

Compound IDDerivative TypeR GroupIC₅₀ (µM)
FPMA-00 Carboxylic Acid-OH> 100
FPMA-A01 AmideBenzyl25.4
FPMA-A02 Amide4-Chlorobenzyl12.8
FPMA-A03 AmideMorpholin-4-yl55.1
FPMA-A04 AmidePhenyl30.2
FPMA-E01 EsterEthyl88.5
FPMA-E02 EsterPhenyl42.6
FPMA-E03 Ester4-Nitrophenyl18.9
Cisplatin Standard Drug-5.4

Signaling Pathway Visualization

Derivatives showing potent antiproliferative activity often interfere with key signaling pathways that control cell growth and survival. The diagram below illustrates a simplified version of the MAPK/ERK pathway, a common target in oncology.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified MAPK/ERK signaling pathway in cell proliferation.

References

Application Notes and Protocols for Screening the Anticancer Activity of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening of novel propanoic acid derivatives for their potential anticancer activity. The included protocols detail key in vitro assays for assessing cytotoxicity, apoptosis, and cell cycle arrest, alongside a standard in vivo xenograft model for evaluating efficacy in a physiological context.

Introduction

Propanoic acid and its derivatives have emerged as a promising class of compounds in anticancer research. Studies have demonstrated that various derivatives can exhibit significant cytotoxic effects against a range of cancer cell lines, including those resistant to standard chemotherapeutics.[1][2] The therapeutic potential of these compounds is often linked to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3][4] This document outlines a systematic approach to screen and characterize the anticancer properties of novel propanoic acid derivatives.

Data Presentation: In Vitro Cytotoxicity

The initial screening of propanoic acid derivatives typically involves assessing their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives [1]

CompoundCell LineIC50 (µM)
21 A5495.42
22 A5492.47
Cisplatin A549>10

Table 2: Antiproliferative Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells [5]

Compound% Cell Viability (at 10 µM)
12 ~50%
20 ~50%
21 ~50%
22 ~50%
29 ~50%
Doxorubicin <50%
Cisplatin >50%

Experimental Workflow

A typical workflow for screening anticancer compounds involves a tiered approach, starting with broad in vitro screening and progressing to more complex in vivo models for promising candidates.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (MTT Assay on multiple cell lines) Hit_Selection Hit Selection (Compounds with significant activity) Primary_Screening->Hit_Selection Secondary_Assays Secondary Assays (Apoptosis & Cell Cycle Analysis) Hit_Selection->Secondary_Assays Lead_Identification Lead Compound Identification Secondary_Assays->Lead_Identification Xenograft_Model Subcutaneous Xenograft Model (Efficacy Study) Lead_Identification->Xenograft_Model Data_Analysis Data Analysis (Tumor growth inhibition, toxicity) Xenograft_Model->Data_Analysis Preclinical_Candidate Preclinical Candidate Data_Analysis->Preclinical_Candidate

Experimental workflow for evaluating novel anticancer compounds.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Propanoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the propanoic acid derivatives. After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • 6-well plates or T25 flasks

  • Cells and test compounds

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the propanoic acid derivatives at their IC50 concentrations for 24-48 hours.[11]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[12]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[10][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

  • Interpretation:

    • Annexin V(-) / PI(-): Viable cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13][14]

Materials:

  • Cells and test compounds

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the propanoic acid derivatives as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[13] Fix for at least 30 minutes on ice.[13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[13]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy: Subcutaneous Xenograft Mouse Model

This model is a standard for assessing the in vivo anticancer activity of a compound.[7][15]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulation and vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, potentially mixed 1:1 with Matrigel, to a final concentration of 5 x 10^6 cells per 100 µL.[14]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

  • Treatment Administration: Administer the propanoic acid derivative (at various doses) and the vehicle control to their respective groups according to a predetermined schedule (e.g., daily, once every two days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[14]

  • Data Collection: Measure tumor volume with calipers 2-3 times per week.[14] Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Signaling Pathways

Propanoic acid derivatives have been shown to interact with various signaling pathways implicated in cancer. Understanding these interactions is crucial for elucidating their mechanism of action.

Proposed Mechanism for Thiazole Derivatives

Some thiazole-containing propanoic acid derivatives are suggested to exert their anticancer effects by targeting SIRT2 and EGFR, leading to the disruption of downstream signaling cascades that promote cell proliferation and survival.[2]

G Propanoic_Acid_Derivative Thiazole Derivative SIRT2 SIRT2 Propanoic_Acid_Derivative->SIRT2 EGFR EGFR Propanoic_Acid_Derivative->EGFR Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) SIRT2->Downstream_Signaling EGFR->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Proposed targeting of SIRT2 and EGFR by thiazole derivatives.
Proposed Antioxidant Mechanism

Certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit antioxidant properties, which may contribute to their anticancer effects by modulating reactive oxygen species (ROS) levels that can promote pro-tumorigenic signaling.[2]

G Propanoic_Acid_Derivative Hydroxyphenyl Derivative ROS Reactive Oxygen Species (ROS) Propanoic_Acid_Derivative->ROS Scavenges Pro_tumorigenic_Signaling Pro-tumorigenic Signaling ROS->Pro_tumorigenic_Signaling Cell_Damage Oxidative Cell Damage ROS->Cell_Damage

Proposed antioxidant mechanism of hydroxyphenyl derivatives.
NF-κB and AKT/mTOR Signaling Inhibition

Propionic acid itself has been shown to induce cancer cell death by inhibiting the NF-κB and AKT/mTOR signaling pathways.[4]

G Propionic_Acid Propionic Acid AKT AKT Propionic_Acid->AKT NF_kB NF-κB Propionic_Acid->NF_kB mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival NF_kB->Proliferation_Survival Autophagy_Apoptosis Autophagy & Apoptosis Proliferation_Survival->Autophagy_Apoptosis

Inhibition of NF-κB and AKT/mTOR pathways by propionic acid.

References

Application Notes and Protocols for Cell-Based Assays Involving 3-(4-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)-2-methylpropanoic acid is a small molecule with potential for biological activity. Due to its structural similarity to certain endogenous ligands, a plausible target for this compound is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. PPARs (isoforms α, γ, and δ/β) are critical regulators of lipid metabolism, inflammation, and cellular differentiation.[1][2] This document provides detailed protocols for cell-based assays to investigate the potential effects of this compound on PPAR signaling pathways.

The primary method described is a luciferase reporter gene assay, a common and robust technique for quantifying the activation or inhibition of nuclear receptors.[2][3][4][5] This assay utilizes engineered mammalian cells that express a specific human PPAR isoform and a luciferase reporter gene under the control of a PPAR-responsive promoter. Activation of the PPAR by a ligand, such as the test compound, leads to the expression of luciferase, and the resulting luminescence is measured to quantify the receptor's activity.

Signaling Pathway

The activation of PPARs by a ligand initiates a signaling cascade that results in the transcription of target genes. The diagram below illustrates the general mechanism of PPAR activation.

PPAR_Signaling_Pathway General PPAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-(4-Fluorophenyl)- 2-methylpropanoic acid (Ligand) PPAR PPAR (α, γ, or δ/β) Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGene Target Gene Transcription (e.g., related to lipid metabolism, inflammation) PPRE->TargetGene Initiates mRNA mRNA Protein Protein TargetGene->Protein Leads to

Caption: General PPAR signaling pathway upon ligand binding.

Experimental Protocols

PPAR Agonist Activity Screening using a Luciferase Reporter Assay

This protocol is designed to determine if this compound can activate PPARα, PPARγ, or PPARδ/β.

Materials:

  • Human PPARα, PPARγ, and PPARδ/β reporter assay kits (containing engineered cells, optimized media, reference agonists, and luciferase detection reagents).[1][4][5]

  • This compound (test compound).

  • Vehicle (e.g., DMSO).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Workflow:

Experimental_Workflow PPAR Luciferase Reporter Assay Workflow Start Start ThawCells Thaw cryopreserved PPA-reporter cells Start->ThawCells PlateCells Plate cells in 96-well plate ThawCells->PlateCells Incubate1 Incubate for 24 hours PlateCells->Incubate1 PrepareCompounds Prepare serial dilutions of This compound and reference agonists Incubate1->PrepareCompounds TreatCells Treat cells with compounds Incubate1->TreatCells PrepareCompounds->TreatCells Incubate2 Incubate for 18-24 hours TreatCells->Incubate2 AddReagent Add luciferase detection reagent Incubate2->AddReagent Incubate3 Incubate for 15 minutes AddReagent->Incubate3 ReadLuminescence Read luminescence using a luminometer Incubate3->ReadLuminescence AnalyzeData Analyze data and determine EC50 values ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the PPAR Luciferase Reporter Assay.

Procedure:

  • Cell Plating:

    • Thaw the cryopreserved PPAR reporter cells (one vial for each isoform: α, γ, δ/β) according to the manufacturer's instructions.

    • Resuspend the cells in the provided optimized cell culture medium.

    • Plate the cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., from 0.01 µM to 100 µM).

    • Prepare similar dilutions for the reference agonists for each PPAR isoform (e.g., Rosiglitazone for PPARγ).[2][4]

    • Include a vehicle-only control.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add the prepared compound dilutions to the respective wells in triplicate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luminescence Detection:

    • Prepare the luciferase detection reagent according to the manufacturer's protocol.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase detection reagent to each well.

    • Incubate the plate in the dark at room temperature for 15 minutes.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each treatment group.

    • Normalize the data to the vehicle control to determine the fold activation.

    • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Data Presentation

The following tables present hypothetical data for the activity of this compound on the three PPAR isoforms.

Table 1: PPARα Agonist Activity

CompoundConcentration (µM)Fold Activation (Mean ± SD)
Vehicle-1.0 ± 0.1
This compound0.11.2 ± 0.2
12.5 ± 0.3
105.8 ± 0.5
10012.3 ± 1.1
Reference Agonist1015.0 ± 1.5

Table 2: PPARγ Agonist Activity

CompoundConcentration (µM)Fold Activation (Mean ± SD)
Vehicle-1.0 ± 0.1
This compound0.11.1 ± 0.1
11.3 ± 0.2
101.5 ± 0.3
1001.8 ± 0.4
Reference Agonist1020.5 ± 2.1

Table 3: PPARδ/β Agonist Activity

CompoundConcentration (µM)Fold Activation (Mean ± SD)
Vehicle-1.0 ± 0.1
This compound0.11.0 ± 0.2
11.2 ± 0.1
101.1 ± 0.3
1001.3 ± 0.2
Reference Agonist1018.2 ± 1.9

Conclusion

The provided protocols and hypothetical data illustrate a systematic approach to characterizing the interaction of this compound with PPARs. Based on the hypothetical data, this compound shows selective agonist activity towards PPARα. Further experiments, such as antagonist assays and downstream gene expression analysis, would be necessary to fully elucidate its mechanism of action. These cell-based assays are crucial first steps in the drug discovery process, providing valuable insights into the biological activity of novel compounds.[6][7]

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential large-scale synthesis of 3-(4-fluorophenyl)-2-methylpropanoic acid, a valuable building block in the development of pharmaceutical compounds. While a specific, validated large-scale process for this molecule is not widely published, this guide outlines a highly plausible and scalable synthetic route based on established and reliable chemical transformations. The primary proposed method involves the selective monomethylation of (4-fluorophenyl)acetonitrile followed by hydrolysis. Alternative synthetic strategies are also briefly discussed. This document includes detailed experimental protocols, tables of quantitative data for key reaction steps, and a workflow diagram to facilitate understanding and implementation in a laboratory or pilot plant setting.

Introduction

This compound is a carboxylic acid derivative with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorophenyl group can enhance metabolic stability and binding affinity of target molecules. As with many pharmaceutical intermediates, the development of a robust, scalable, and cost-effective synthetic process is crucial for its industrial application.

Several synthetic strategies can be envisioned for the preparation of 2-arylpropanoic acids. These include the Arndt-Eistert homologation of 2-(4-fluorophenyl)acetic acid, which extends the carbon chain by one methylene group, and Grignard-based approaches involving the reaction of a 4-fluorobenzyl magnesium halide with a suitable electrophile. However, a particularly attractive and scalable approach is the direct methylation of an arylacetic acid derivative. A well-documented procedure for the highly selective monomethylation of arylacetonitriles using dimethyl carbonate offers a promising route.[1] This method is advantageous due to the use of readily available and relatively safe reagents, high selectivity that minimizes the formation of dialkylated byproducts, and high overall yields.[1]

This document will focus on providing a detailed protocol for the synthesis of this compound via the monomethylation of (4-fluorophenyl)acetonitrile, followed by hydrolysis of the resulting nitrile.

Proposed Synthetic Workflow

The proposed two-step synthesis for this compound is depicted in the following workflow diagram.

Synthesis_Workflow start Starting Material: (4-Fluorophenyl)acetonitrile step1 Step 1: Monomethylation start->step1 Dimethyl Carbonate, NaH, Toluene intermediate Intermediate: 2-(4-Fluorophenyl)propionitrile step1->intermediate step2 Step 2: Hydrolysis intermediate->step2 Aqueous NaOH, Heat product Final Product: This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenyl)propionitrile

This procedure is adapted from a general method for the monomethylation of arylacetonitriles.[1]

Reaction Scheme:

(4-Fluorophenyl)acetonitrile + (CH₃O)₂CO → 2-(4-Fluorophenyl)propionitrile + CH₃OH + CO₂

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
(4-Fluorophenyl)acetonitrile459-22-3135.141.0
Sodium Hydride (60% in oil)7646-69-724.001.2
Dimethyl Carbonate (DMC)616-38-690.085.0
Toluene108-88-392.14Solvent
Diethyl Ether60-29-774.12Extraction Solvent
Water7732-18-518.02Quenching/Washing
Sodium Sulfate (anhydrous)7757-82-6142.04Drying Agent

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in dry toluene.

  • Slowly add (4-fluorophenyl)acetonitrile (1.0 eq) to the suspension at room temperature with vigorous stirring.

  • Add dimethyl carbonate (5.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(4-fluorophenyl)propionitrile.

  • The crude product can be purified by vacuum distillation.

Expected Yield and Purity:

Based on analogous reactions, a yield of over 95% of the monomethylated product with high selectivity can be expected.[1] Purity should be assessed by GC-MS and NMR.

Step 2: Hydrolysis of 2-(4-Fluorophenyl)propionitrile to this compound

Reaction Scheme:

2-(4-Fluorophenyl)propionitrile + NaOH + H₂O → this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-(4-Fluorophenyl)propionitrile(from Step 1)149.171.0
Sodium Hydroxide (NaOH)1310-73-240.002.5
Water7732-18-518.02Solvent
Hydrochloric Acid (HCl, concentrated)7647-01-036.46For acidification
Diethyl Ether60-29-774.12Extraction Solvent
Sodium Sulfate (anhydrous)7757-82-6142.04Drying Agent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-fluorophenyl)propionitrile (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq, typically 10-20% w/v).

  • Heat the mixture to reflux and maintain for 8-12 hours, or until the hydrolysis is complete (monitor by TLC or GC, observing the disappearance of the nitrile).

  • Cool the reaction mixture to room temperature.

  • Extract the cooled solution with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

  • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extract the acidified aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield and Purity:

Hydrolysis of nitriles to carboxylic acids typically proceeds in high yields, often exceeding 90%.[1] The purity of the final product should be confirmed by NMR, IR, and melting point analysis.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1. Monomethylation(4-Fluorophenyl)acetonitrile, NaH, DMCToluene110-1204-6>95
2. Hydrolysis2-(4-Fluorophenyl)propionitrile, NaOH(aq)WaterReflux8-12>90

Concluding Remarks

The presented two-step synthetic route offers a practical and scalable method for the preparation of this compound. The use of dimethyl carbonate as a methylating agent in the first step provides high selectivity for the desired monomethylated product, which is crucial for large-scale production to avoid costly purification steps to remove isomeric byproducts. The subsequent hydrolysis is a standard and high-yielding transformation. This protocol provides a solid foundation for researchers and process chemists to develop a robust manufacturing process for this valuable intermediate. Further process optimization and safety assessments are recommended before implementation on a large scale.

References

Application Notes and Protocols for Gas Chromatography-Based Purity Analysis of Propanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purity analysis of key intermediates in both the chemical and biological synthesis of propanoic acid using gas chromatography (GC). The protocols are designed to be implemented in research and quality control laboratories.

Introduction

Propanoic acid is a valuable chemical intermediate used in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its purity, and that of its precursors, is critical to ensure the quality and safety of the final products. Gas chromatography, with its high separation efficiency and sensitivity, is the premier analytical technique for assessing the purity of volatile and semi-volatile organic compounds that are often encountered as intermediates in propanoic acid synthesis.

This document outlines GC-based methods for the quantitative purity analysis of key intermediates from both chemical and biological synthesis routes.

Chemical Synthesis Intermediates:

  • Ethylene: A primary feedstock for the carbonylation route to propanoic acid.

  • Propionaldehyde: A direct precursor to propanoic acid via oxidation.

Biological Synthesis Intermediates:

  • Succinic Acid: An intermediate in the dicarboxylic acid pathway of propionic acid fermentation.

  • Propionyl-CoA: A central metabolite in the biological production of propanoic acid.

General Workflow for Purity Analysis

The overall process for determining the purity of propanoic acid intermediates by gas chromatography follows a standardized workflow, from sample handling to final data analysis and reporting.

GC Purity Analysis Workflow cluster_pre Pre-Analysis cluster_analysis GC Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Extraction/Derivatization) SampleReceipt->SamplePrep GC_Setup GC Method Setup & System Suitability SamplePrep->GC_Setup Injection Sample Injection GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection DataProcessing Data Processing (Integration & Calibration) Detection->DataProcessing PurityCalc Purity Calculation DataProcessing->PurityCalc Reporting Reporting & Archiving PurityCalc->Reporting Method Selection Logic cluster_analyte Analyte Properties cluster_method Method Selection Volatility Volatility DirectGC Direct GC Injection Volatility->DirectGC High Derivatization Derivatization Required Volatility->Derivatization Low Polarity Polarity Polarity->Derivatization High ThermalStability Thermal Stability ThermalStability->Derivatization Low GCFID GC-FID DirectGC->GCFID High Concentration GCMS GC-MS DirectGC->GCMS Trace Analysis/ Identification Derivatization->GCMS Complex Matrix/ High Sensitivity

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Fluorophenyl)-2-methylpropanoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the common and effective Malonic Ester Synthesis route.

Problem 1: Low or No Yield of the Final Product

Possible Causes and Solutions:

CauseRecommended Action
Poor quality of starting materials Ensure all reagents, especially sodium ethoxide and 4-fluorobenzyl chloride, are pure and dry. Moisture can quench the enolate and hydrolyze the ester.
Inefficient enolate formation Use a strong, freshly prepared base like sodium ethoxide. Ensure the reaction is carried out under anhydrous conditions. The pKa of diethyl methylmalonate is around 13, so a sufficiently strong base is crucial.
Side reaction of the alkylating agent 4-Fluorobenzyl chloride can undergo self-condensation or elimination reactions. Add the alkylating agent slowly to the reaction mixture at a controlled temperature to minimize these side reactions.
Incomplete hydrolysis of the diester Ensure complete saponification by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating time. Monitor the reaction progress by thin-layer chromatography (TLC).
Incomplete decarboxylation Acidify the reaction mixture to a low pH (typically pH 1-2) and heat until carbon dioxide evolution ceases. Vigorous gas evolution should be observed initially.
Problem 2: Formation of Significant Byproducts

Possible Causes and Solutions:

ByproductCauseRecommended Action
Diethyl bis(4-fluorobenzyl)methylmalonate Dialkylation of the malonic ester.Use a slight excess of the malonic ester relative to the alkylating agent and base to favor mono-alkylation.
Unreacted diethyl methylmalonate Incomplete alkylation.Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the appropriate temperature. Monitor via TLC.
4,4'-Difluorodibenzyl ether Reaction of 4-fluorobenzyl chloride with any residual water or hydroxide ions.Maintain strictly anhydrous conditions throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a good yield?

The Malonic Ester Synthesis is a robust and high-yielding method for this transformation. This pathway involves the alkylation of a methylmalonic ester with 4-fluorobenzyl halide, followed by hydrolysis and decarboxylation.

Q2: How can I minimize the formation of the dialkylated byproduct in the Malonic Ester Synthesis?

To minimize dialkylation, it is recommended to use a slight molar excess of the diethyl methylmalonate relative to the 4-fluorobenzyl chloride and the base. This ensures that the enolate is more likely to react with the alkylating agent before a second deprotonation and alkylation can occur on the product.

Q3: What are the critical reaction parameters to control for maximizing the yield?

The most critical parameters are:

  • Anhydrous Conditions: Moisture will consume the base and can lead to unwanted side reactions.

  • Temperature Control: The alkylation step should be carefully temperature-controlled to prevent side reactions of the 4-fluorobenzyl chloride.

  • Stoichiometry: Precise control of the molar ratios of the reactants is crucial to favor the desired mono-alkylation.

  • Purity of Reagents: Using high-purity starting materials will prevent the introduction of impurities that can interfere with the reaction.

Q4: Are there alternative synthetic routes to this compound?

Yes, other potential routes exist, although they may be less direct or require more specialized reagents. These include:

  • Reformatsky Reaction: Involving the reaction of an α-haloester with a zinc-enolate and 4-fluorobenzaldehyde, followed by reduction.

  • Grignard Reaction: The reaction of a 4-fluorobenzyl magnesium halide with a suitable Michael acceptor like methyl methacrylate, followed by hydrolysis.

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction, which could potentially be adapted but is likely more complex for this target.

Q5: How can I effectively purify the final product?

The final product, being a carboxylic acid, can be purified by the following methods:

  • Extraction: After acidification, the product can be extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is an effective method for obtaining a highly pure product.

  • Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed for purification.

Experimental Protocols

Detailed Methodology for Malonic Ester Synthesis of this compound

This protocol provides a step-by-step guide for the synthesis, yielding a good purity and yield of the target compound.

Step 1: Alkylation of Diethyl Methylmalonate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal (1.0 eq) to absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl methylmalonate (1.05 eq) dropwise at room temperature with stirring.

  • Alkylation: After the addition is complete, add 4-fluorobenzyl chloride (1.0 eq) dropwise from the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained around 50-60 °C.

  • Reaction Completion: After the addition, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

Step 2: Hydrolysis and Decarboxylation

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the ester groups.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials or neutral byproducts.

  • Acidification and Decarboxylation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2. Upon acidification, the resulting dicarboxylic acid will be unstable and decarboxylate upon gentle heating (50-70 °C) until the evolution of CO₂ ceases.

  • Isolation: Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow start Starting Materials: - Diethyl Methylmalonate - 4-Fluorobenzyl Chloride - Sodium Ethoxide enolate Enolate Formation start->enolate alkylation Alkylation enolate->alkylation hydrolysis Saponification (Hydrolysis) alkylation->hydrolysis decarboxylation Acidification & Decarboxylation hydrolysis->decarboxylation purification Purification (Extraction & Crystallization) decarboxylation->purification product Final Product: This compound purification->product

Caption: Workflow for the Malonic Ester Synthesis of this compound.

TroubleshootingFlowchart start Low Yield Issue check_reagents Check Reagent Purity & Dryness start->check_reagents check_base Verify Base Strength & Anhydrous Conditions start->check_base check_hydrolysis Confirm Complete Hydrolysis (TLC) start->check_hydrolysis check_decarboxylation Ensure Complete Decarboxylation (Gas Evolution) start->check_decarboxylation solution_reagents Use Pure, Dry Reagents check_reagents->solution_reagents solution_base Use Freshly Prepared, Strong Base check_base->solution_base solution_hydrolysis Increase Reaction Time/Temp for Hydrolysis check_hydrolysis->solution_hydrolysis solution_decarboxylation Ensure Low pH & Sufficient Heating check_decarboxylation->solution_decarboxylation

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

Purification techniques for removing impurities from 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-(4-Fluorophenyl)-2-methylpropanoic acid

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. However, they typically include:

  • Unreacted Starting Materials: Such as 4-fluorophenylacetic acid or other precursors.

  • Reaction Byproducts: Including isomeric impurities like 2-(3-bromophenyl)-2-methylpropanoic acid if bromination is a step in a related synthesis, which can be difficult to separate.[1][2]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., toluene, dichloromethane, ethyl acetate).

  • Reagents: Leftover acids, bases, or catalysts from the synthesis.

Q2: Which analytical techniques are recommended to assess the purity of the final product?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A primary method for quantifying purity and detecting non-volatile impurities. A typical purity level for a commercial standard is around 99.70%.[3]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and can be used to determine the content of isomeric impurities, often after derivatization.[1][2][4]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of proton-containing impurities.[3]

  • Mass Spectrometry (MS): Used in conjunction with GC or LC (GC/MS, LC/MS) to identify impurities by their mass-to-charge ratio.[5][6]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptom: HPLC or NMR analysis of the crude product shows multiple significant impurity peaks.

Cause: Incomplete reaction, side reactions, or inefficient initial work-up.

Solution Workflow:

G cluster_0 Troubleshooting: Low Initial Purity start Crude Product with Low Purity acid_base Perform Acid-Base Extraction start->acid_base recrystallize Recrystallization acid_base->recrystallize For neutral/basic impurities analyze Analyze Purity (HPLC, NMR) recrystallize->analyze chromatography Column Chromatography chromatography->analyze end High Purity Product analyze->end Purity > 99% fail Impurity Still Present analyze->fail Purity < 99% fail->chromatography If recrystallization fails

Caption: Workflow for purifying crude product.

Detailed Steps:

  • Acid-Base Extraction: This is a fundamental technique for purifying carboxylic acids.[7]

    • Dissolve the crude solid in an organic solvent like diethyl ether or ethyl acetate.

    • Extract with an aqueous base (e.g., 1N NaOH or NaHCO₃ solution) to convert the carboxylic acid into its water-soluble salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a low pH (<2) to precipitate the pure carboxylic acid.[7]

    • Filter the solid and wash with cold water.

  • Recrystallization: If impurities persist, recrystallization is the next step.[8][9]

  • Column Chromatography: For very persistent impurities, column chromatography is a powerful, albeit more resource-intensive, option.[10]

Issue 2: Oily Product or Failure to Crystallize

Symptom: The product oils out or fails to form solid crystals during recrystallization.

Cause:

  • Inappropriate Solvent: The chosen solvent may be too good a solvent even at low temperatures, or the compound may be too soluble.

  • Presence of Impurities: Impurities can depress the melting point and inhibit crystal lattice formation.

  • Cooling Too Rapidly: Rapid cooling can lead to precipitation of an amorphous solid or oil instead of well-ordered crystals.

Solutions:

  • Solvent System Optimization:

    • Use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Common pairs include hexane/ethyl acetate or ethanol/water.[11][12]

    • Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[12]

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath.[13]

  • Seeding: Introduce a tiny crystal of the pure product (a seed crystal) to the cooled solution to initiate crystallization.[13]

  • Scratching: Scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.[13]

Issue 3: Poor Separation in Column Chromatography

Symptom: Fractions collected from the column show a mixture of the product and impurities (smearing or overlapping spots on TLC).

Cause:

  • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, causing them to stick to the stationary phase.

  • Column Overloading: Too much crude material was loaded onto the column.

  • Carboxylic Acid Interactions: Carboxylic acids can streak on silica gel due to interactions between the acidic proton and the stationary phase.

Solutions:

  • Mobile Phase Modification:

    • Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. This keeps the carboxylic acid in its protonated, less polar form, leading to sharper bands and better separation.[14]

  • Stationary Phase Choice:

    • For highly polar compounds, consider using C18 reversed-phase silica gel.[5] In this case, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) added.[5]

  • Reduce Loading: As a general rule, the amount of crude material loaded should be between 0.1% and 0.5% of the mass of the stationary phase for C18 columns.[5]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[13] Ethanol/water or hexane/ethyl acetate are good starting points.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[8][13]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.[8]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8][13]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For carboxylic acids, add a drop of acetic acid to the TLC developing jar.[14]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully add it to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Data Summary

The following table summarizes typical analytical parameters and results for related compounds, which can serve as a benchmark.

ParameterMethodTypical Value / ConditionReference
Purity Assessment HPLC99.70%[3]
GC Purity Gas Chromatography98.5% - 99.2% (for a related bromo-analog)[1][2]
Column Chromatography Reversed-Phase C18Mobile Phase: Water + 0.1% TFA / Acetonitrile + 0.1% TFA[5]
Column Chromatography Normal-Phase SilicaEluent Modifier: Add 0.1-1% Acetic or Formic Acid[14]
Analytical HPLC Reversed-Phase Zr-CARBMobile Phase: Acetonitrile/Phosphate Buffer (pH 3.5)[4]

References

Common side products in the synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the malonic ester synthesis. This method involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.

Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. What could this be?

A2: A common side product in the malonic ester synthesis is the dialkylated ester.[1][2][3] This occurs when the mono-alkylated ester undergoes a second alkylation. The resulting dialkylated malonic ester, upon hydrolysis and attempted decarboxylation, can lead to a different final product or may be resistant to decarboxylation, resulting in a higher molecular weight impurity.[4]

Q3: My reaction seems to be incomplete, and I am isolating unreacted starting materials. What are the possible causes?

A3: Incomplete reactions can be due to several factors. Insufficient base during the initial deprotonation of the malonic ester can lead to unreacted starting material. Additionally, the reactivity of the alkyl halide is crucial; less reactive halides may require more stringent reaction conditions (e.g., higher temperature, longer reaction time) to go to completion. The presence of moisture can also quench the enolate, leading to incomplete alkylation.

Q4: Are there any concerns about isomeric impurities in the final product?

A4: If your synthesis involves a Friedel-Crafts acylation or alkylation step to introduce the 4-fluorophenyl group, there is a possibility of forming ortho- and meta-isomers, although the para-substituted product is typically favored.[5] The presence of these isomers can complicate purification and affect the overall purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the malonic ester route.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product 1. Incomplete alkylation. 2. Competing elimination (E2) reaction of the alkyl halide.[4] 3. Incomplete hydrolysis of the diester.[4] 4. Incomplete decarboxylation.[4]1. Ensure anhydrous conditions and use a sufficient excess of the alkylating agent. 2. Use a less hindered base and a lower reaction temperature to favor substitution (SN2) over elimination. 3. Increase the reaction time and/or temperature for the hydrolysis step. Ensure complete saponification before acidification. 4. For sterically hindered intermediates, a higher temperature may be required for decarboxylation.
Presence of Dialkylated Side Product The mono-alkylated malonic ester is deprotonated and undergoes a second alkylation.[1][2][6]Use a controlled amount of base (slightly more than one equivalent). Add the alkylating agent slowly to the formed enolate at a controlled temperature.
Formation of an Alkene Impurity The base used for deprotonation also acts as a nucleophile, promoting an E2 elimination reaction with the alkyl halide.[4]Use a non-nucleophilic, sterically hindered base such as potassium tert-butoxide. Lowering the reaction temperature can also disfavor the elimination pathway.
Presence of Mono-Ester, Mono-Acid Impurity Incomplete hydrolysis of the dialkylated malonic ester intermediate.[4]Extend the duration of the basic hydrolysis (saponification) step or use a higher concentration of the base. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the ester starting material.
Unreacted Diethyl Malonate Insufficient amount or strength of the base to completely deprotonate the diethyl malonate.Use a full equivalent of a strong base (e.g., sodium ethoxide in ethanol). Ensure the reaction is carried out under strictly anhydrous conditions, as water will quench the enolate.

Experimental Protocols

General Protocol for Malonic Ester Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1-(bromomethyl)-4-fluorobenzene dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add a second equivalent of sodium ethoxide in ethanol, followed by the dropwise addition of methyl iodide.

  • Reflux the mixture until the second alkylation is complete (monitored by TLC).

Step 2: Hydrolysis and Decarboxylation

  • To the cooled reaction mixture from Step 1, add a solution of sodium hydroxide and reflux for several hours to hydrolyze the ester groups.

  • After hydrolysis is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • Heat the acidic solution to reflux to effect decarboxylation. Carbon dioxide evolution should be observed.

  • Continue heating until the gas evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

TroubleshootingWorkflow start Start Synthesis issue Identify Side Product / Issue start->issue low_yield Low Yield issue->low_yield Low overall yield? dialkylation Dialkylated Product issue->dialkylation Higher MW impurity? alkene Alkene Impurity issue->alkene Olefinic impurity? incomplete_hydrolysis Incomplete Hydrolysis issue->incomplete_hydrolysis Ester/acid impurity? unreacted_sm Unreacted Starting Material issue->unreacted_sm Starting material present? action1 Optimize Alkylation / Hydrolysis / Decarboxylation Conditions low_yield->action1 action2 Control Stoichiometry of Base and Alkylating Agent dialkylation->action2 action3 Use Non-Nucleophilic Base / Lower Temperature alkene->action3 action4 Extend Hydrolysis Time / Increase Base Concentration incomplete_hydrolysis->action4 action5 Ensure Anhydrous Conditions / Sufficient Base unreacted_sm->action5 end_node Pure Product action1->end_node action2->end_node action3->end_node action4->end_node action5->end_node

Caption: Troubleshooting workflow for identifying and mitigating common side products.

SynthesisPathway cluster_alkylation Alkylation Steps cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation malonic_ester Diethyl Malonate enolate1 Enolate Formation (Base) malonic_ester->enolate1 1. NaOEt mono_alkylated Mono-alkylated Ester enolate1->mono_alkylated 2. 4-F-BnBr enolate2 Second Enolate Formation (Base) mono_alkylated->enolate2 3. NaOEt di_alkylated Di-alkylated Ester enolate2->di_alkylated 4. MeI hydrolysis Hydrolysis (NaOH, H2O) di_alkylated->hydrolysis diacid Di-acid Intermediate hydrolysis->diacid decarboxylation Decarboxylation (H+, Heat) diacid->decarboxylation product This compound decarboxylation->product

Caption: General synthetic pathway via malonic ester synthesis.

References

Optimization of reaction conditions for the synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic acid, a key intermediate for various pharmaceutical compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. Two common synthetic routes, Malonic Ester Synthesis and a Reformatsky-type approach, are considered.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Malonic Ester Synthesis: Incomplete formation of the enolate.Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Use a slight excess of the base to ensure complete deprotonation of diethyl methylmalonate.
Malonic Ester Synthesis: Inactive 4-fluorobenzyl halide.Check the purity of the 4-fluorobenzyl halide. Impurities or degradation can prevent the reaction. Consider using a more reactive halide (e.g., iodide instead of chloride).
Reformatsky-type Reaction: Inactive zinc.Activate the zinc dust prior to use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.
General: Incorrect reaction temperature.Optimize the reaction temperature. For the Malonic Ester Synthesis alkylation step, the reaction may require heating. For the Reformatsky-type reaction, initial formation of the organozinc reagent may require gentle heating, but the addition to the carbonyl compound is often done at lower temperatures.
General: Presence of moisture.Ensure all glassware is oven-dried and all solvents and reagents are anhydrous, especially for the Reformatsky-type reaction where the organozinc intermediate is moisture-sensitive.

Issue 2: Formation of Significant Byproducts

Potential Cause Suggested Solution
Malonic Ester Synthesis: Dialkylation of the malonate.Add the 4-fluorobenzyl halide slowly to the solution of the enolate. Using a slight excess of the malonate can also favor mono-alkylation.
Malonic Ester Synthesis: Self-condensation of the ester.Maintain a controlled reaction temperature and ensure efficient stirring to promote the desired alkylation reaction.
Reformatsky-type Reaction: Formation of Wurtz-type coupling products.Ensure slow addition of the α-haloester to the activated zinc. This helps to maintain a low concentration of the organozinc reagent and minimizes self-coupling.
General: Hydrolysis of the ester before decarboxylation.In the Malonic Ester Synthesis, ensure complete saponification of the diester before acidification and decarboxylation. Incomplete hydrolysis can lead to a mixture of products.

Issue 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Presence of unreacted starting materials.Monitor the reaction progress by TLC or GC to ensure completion. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite.
Co-elution of product and byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider derivatization of the carboxylic acid to an ester for easier purification, followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Malonic Ester Synthesis is a widely applicable and reliable method for the synthesis of this compound. This method involves the alkylation of diethyl methylmalonate with 4-fluorobenzyl halide, followed by hydrolysis and decarboxylation.

Q2: How can I minimize the formation of the dialkylated byproduct in the Malonic Ester Synthesis?

A2: To minimize dialkylation, you can use a slight excess of diethyl methylmalonate relative to the 4-fluorobenzyl halide. Additionally, slow, dropwise addition of the alkylating agent to the enolate solution at a controlled temperature is recommended.

Q3: What are the critical parameters for a successful Reformatsky-type reaction for this synthesis?

A3: The critical parameters include the activation of zinc, the use of anhydrous solvents and reagents, and careful temperature control. The initial formation of the organozinc reagent may require gentle heating, but the subsequent addition to an appropriate electrophile should be controlled to avoid side reactions.

Q4: My final product is an oil, but the literature reports a solid. What should I do?

A4: The physical state of the final product can be influenced by purity. If your product is an oil, it may contain residual solvent or impurities. Try to purify the product further by column chromatography or attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Experimental Protocols

Method 1: Malonic Ester Synthesis

Step 1: Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.

  • To this solution, add diethyl methylmalonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 4-fluorobenzyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-fluorobenzyl)-2-methylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diester, add a solution of sodium hydroxide (2.5 eq) in water/ethanol (1:1).

  • Heat the mixture to reflux for 3-4 hours until the saponification is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture to 100-110 °C for 2-3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Quantitative Data Summary (Malonic Ester Synthesis)

ParameterValue
Reactants
Diethyl methylmalonate1.0 eq
4-Fluorobenzyl bromide1.0 eq
Sodium1.0 eq
Sodium Hydroxide2.5 eq
Reaction Conditions
Alkylation TemperatureReflux
Alkylation Time4-6 hours
Saponification TemperatureReflux
Saponification Time3-4 hours
Decarboxylation Temperature100-110 °C
Decarboxylation Time2-3 hours
Typical Yield 75-85%

Visualizations

Malonic_Ester_Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Start Diethyl Methylmalonate + 4-Fluorobenzyl Bromide Enolate_Formation Enolate Formation (NaOEt, EtOH) Start->Enolate_Formation Alkylation Alkylation (Reflux) Enolate_Formation->Alkylation Workup1 Aqueous Workup Alkylation->Workup1 Intermediate Diethyl 2-(4-fluorobenzyl) -2-methylmalonate Workup1->Intermediate Saponification Saponification (NaOH, H2O/EtOH, Reflux) Intermediate->Saponification Acidification Acidification (HCl) Saponification->Acidification Decarboxylation Decarboxylation (Heat) Acidification->Decarboxylation Workup2 Aqueous Workup Decarboxylation->Workup2 Final_Product 3-(4-Fluorophenyl) -2-methylpropanoic acid Workup2->Final_Product

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Problem Low or No Yield? Start->Problem Check_Reagents Check Reagent Purity and Activity Problem->Check_Reagents Yes Byproducts Significant Byproducts? Problem->Byproducts No Check_Conditions Verify Reaction Conditions (Temp, Time, Anhydrous) Check_Reagents->Check_Conditions Check_Conditions->Problem Optimize_Addition Optimize Reagent Addition (Slow, Dropwise) Byproducts->Optimize_Addition Yes Purification_Issue Purification Difficulty? Byproducts->Purification_Issue No Adjust_Stoichiometry Adjust Reactant Ratios Optimize_Addition->Adjust_Stoichiometry Adjust_Stoichiometry->Problem Optimize_Purification Optimize Purification Method (Solvent System, Technique) Purification_Issue->Optimize_Purification Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Purification->Problem

Caption: Troubleshooting decision tree for the synthesis of this compound.

Troubleshooting guide for the synthesis of unnatural amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unnatural amino acids (UAAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in unnatural amino acid synthesis?

The synthesis of unnatural amino acids often presents challenges that can impact yield, purity, and the overall success of the experimental workflow. Key difficulties include:

  • Low Coupling Efficiency: Steric hindrance of bulky side chains or the alpha-carbon of the UAA can lead to incomplete coupling reactions.[1]

  • Side Reactions: The unique functionalities of UAAs can be susceptible to unintended reactions during activation, coupling, or deprotection steps.

  • Racemization: The chirality of the α-carbon is crucial for biological activity, and racemization can occur, particularly during activation and coupling.

  • Poor Solubility: Both the protected UAA and the growing peptide chain can exhibit poor solubility in standard synthesis solvents, leading to aggregation and incomplete reactions.

  • Difficult Purification: The final product may be difficult to separate from byproducts and unreacted starting materials due to similar physicochemical properties.[2]

Q2: How do I choose the appropriate protecting group strategy for my unnatural amino acid?

The selection of a protecting group strategy is critical and depends on the specific functionalities present in your UAA. The two most common strategies are Fmoc/tBu and Boc/Bzl.

  • Fmoc/tBu Strategy: This is the most widely used approach due to the mild basic conditions required for Fmoc group removal (typically with piperidine), which are compatible with a wide range of acid-labile side-chain protecting groups (tBu, Trt, etc.).[3][4]

  • Boc/Bzl Strategy: This strategy employs the acid-labile Boc group for the α-amino protection and typically benzyl-based protecting groups for the side chains, which are removed simultaneously during the final cleavage with strong acids like HF or TFMSA.

The choice depends on the stability of your UAA's side chain to acid or base. An orthogonal protecting group strategy, where protecting groups can be removed selectively under different conditions, is often necessary for complex UAAs or for on-resin modifications.

Q3: What are the key considerations for purifying unnatural amino acids?

Purification of unnatural amino acids is most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). Key considerations include:

  • Column Choice: A C18 column is the most common choice for peptide and amino acid purification. The pore size of the stationary phase is also important, with wider pores (e.g., 300 Å) being suitable for larger molecules.

  • Mobile Phase: A gradient of acetonitrile or methanol in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. The gradient slope and duration will need to be optimized for each specific UAA.

  • Detection: UV detection at 214 nm and 280 nm is standard. The presence of aromatic groups in the UAA will enhance detection at 280 nm.

  • Sample Preparation: The crude UAA should be dissolved in a minimal amount of a suitable solvent, often the initial mobile phase, before injection.

Troubleshooting Guides

Low Synthesis Yield

Low yield is a frequent issue in UAA synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Problem: The final yield of the unnatural amino acid or the peptide containing it is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Coupling - Extend coupling time: Double the standard coupling time. - Double couple: Perform the coupling step twice. - Use a more potent coupling reagent: Switch from a carbodiimide-based reagent to a uronium/aminium or phosphonium-based reagent (see Table 1).
Incomplete Deprotection - Extend deprotection time: Increase the duration of the deprotection step. - Use a stronger deprotection reagent: For Fmoc deprotection, consider using DBU in place of piperidine for sterically hindered residues (see Table 2). For Boc deprotection, ensure the acid concentration is sufficient.
Peptide Aggregation - Change the solvent: Switch from DMF to NMP to improve solvation. - Incorporate pseudoprolines: These dipeptide building blocks can disrupt secondary structure formation. - Elevate the synthesis temperature: Performing the synthesis at a higher temperature can help to break up aggregates.
Loss during Workup/Purification - Optimize precipitation: Ensure the peptide is fully precipitated from the cleavage cocktail by using a sufficient volume of cold ether. - Optimize HPLC conditions: A poorly optimized HPLC gradient can lead to broad peaks and poor recovery.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Coupling Monitor Coupling Efficiency (e.g., Ninhydrin test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Coupling_Solutions Implement Solutions: - Extend reaction time - Double couple - Change coupling reagent Incomplete_Coupling->Coupling_Solutions Yes Check_Deprotection Monitor Deprotection (e.g., UV monitoring of Fmoc release) Incomplete_Coupling->Check_Deprotection No End Improved Yield Coupling_Solutions->End Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Deprotection_Solutions Implement Solutions: - Extend deprotection time - Use stronger deprotection reagent Incomplete_Deprotection->Deprotection_Solutions Yes Check_Aggregation Suspect Aggregation (Visual inspection, poor swelling) Incomplete_Deprotection->Check_Aggregation No Deprotection_Solutions->End Aggregation Aggregation Likely Check_Aggregation->Aggregation Aggregation_Solutions Implement Solutions: - Change solvent (NMP) - Use pseudoprolines - Increase temperature Aggregation->Aggregation_Solutions Yes Purification_Issues Review Purification Protocol Aggregation->Purification_Issues No Aggregation_Solutions->End Optimize_Purification Optimize: - Precipitation method - HPLC gradient and column Purification_Issues->Optimize_Purification Optimize_Purification->End Side_Reaction_Mitigation Start Side Reaction Identified Racemization Racemization Start->Racemization Diketopiperazine Diketopiperazine Formation Start->Diketopiperazine Alkylation Side-Chain Alkylation Start->Alkylation Aspartimide Aspartimide Formation Start->Aspartimide Racemization_Sol Use Racemization Suppressant (Oxyma, HOBt) Racemization->Racemization_Sol Diketopiperazine_Sol Use Sterically Hindered Resin (2-CTC) Diketopiperazine->Diketopiperazine_Sol Alkylation_Sol Add Scavengers During Cleavage (TIS, EDT) Alkylation->Alkylation_Sol Aspartimide_Sol Use Backbone Protection (Hmb, Dmb) Aspartimide->Aspartimide_Sol SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Amino Acid (AA, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Ninhydrin Ninhydrin Test Wash2->Ninhydrin Ninhydrin->Coupling Positive (Recouple) Final_AA Final Amino Acid? Ninhydrin->Final_AA Negative Final_AA->Deprotection No Cleavage Cleavage and Deprotection (TFA Cocktail) Final_AA->Cleavage Yes Purification Purification (HPLC) Cleavage->Purification End Pure Peptide Purification->End

References

How to resolve isomeric impurities in the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric impurities during the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Troubleshooting Guides & FAQs

Q1: What are the common isomeric impurities in the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid?

A1: The most common isomeric impurities are the constitutional isomers: 2-(3-bromophenyl)-2-methylpropanoic acid (the meta isomer) and 2-(2-bromophenyl)-2-methylpropanoic acid (the ortho isomer). These arise from the non-selective bromination of the aromatic ring of the precursor, 2-methyl-2-phenylpropanoic acid.[1] The presence of these isomers is a critical issue, particularly when the final product is used as a key intermediate in the synthesis of pharmaceuticals like fexofenadine, as the isomeric impurities can be carried through subsequent reaction steps.[2][3][4]

Q2: My final product contains a high level of the meta and ortho isomers. How can I improve the purity?

A2: The most effective and commonly cited method for reducing the levels of isomeric impurities is recrystallization . Specifically, recrystallization from an aqueous methanol solvent system has been shown to be highly effective. This technique leverages the slight differences in solubility between the desired para isomer and the undesired meta and ortho isomers. For a detailed procedure, please refer to the Experimental Protocols section.

Q3: I performed a recrystallization, but the purity did not improve significantly. What could be the issue?

A3: Several factors can affect the efficiency of recrystallization:

  • Insufficient removal of the mother liquor: Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor which contains the dissolved impurities.

  • Cooling rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice. A slow and gradual cooling process is recommended to allow for the formation of pure crystals.

  • Solvent ratio: The ratio of methanol to water is crucial. If the initial solution is not fully dissolved at high temperature or if too much water is added, it can affect the crystallization process.

  • Initial purity: If the initial concentration of impurities is very high, a single recrystallization may not be sufficient. Multiple recrystallization steps may be necessary to achieve the desired purity.

Q4: Are there alternative methods to recrystallization for removing isomeric impurities?

A4: Yes, while recrystallization is often the most practical method, other techniques can be employed, especially for challenging separations or for obtaining very high purity material:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers with very similar physical properties. It can provide very high purity but is generally more expensive and less scalable than recrystallization.

  • Fractional Crystallization: This is a more controlled version of crystallization where the solution is cooled in stages, and the crystals formed at each stage are collected separately. This can be more effective than a single-step recrystallization if the solubility differences between the isomers are small.

Q5: How can I quantify the levels of isomeric impurities in my sample?

A5: The most common analytical techniques for quantifying isomeric impurities in 2-(4-bromophenyl)-2-methylpropanoic acid are:

  • Gas Chromatography (GC): This is a widely used method and is frequently cited in patents for purity analysis of this compound.[1][2] A Flame Ionization Detector (FID) is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is also a very effective method for separating and quantifying positional isomers of aromatic carboxylic acids.

For detailed analytical methods, please refer to the Experimental Protocols section.

Data Presentation

The following table summarizes the effectiveness of recrystallization for the purification of 2-(4-bromophenyl)-2-methylpropanoic acid, based on data from synthetic procedures.

Purification MethodInitial meta-Isomer Content (%)Final meta-Isomer Content (%)Yield (%)Reference
Recrystallization (Aqueous Methanol)5.50.7978[2]
Recrystallization (Aqueous Methanol)1.18Not specified, but GC purity of para-isomer >99%74.3[1]
Recrystallization (Aqueous Methanol)1.25Not specified, but GC purity of para-isomer >98.5%81[1]

Experimental Protocols

Recrystallization from Aqueous Methanol

This protocol describes a general procedure for the purification of 2-(4-bromophenyl)-2-methylpropanoic acid containing isomeric impurities.

  • Dissolution: In a suitable flask, dissolve the crude 2-(4-bromophenyl)-2-methylpropanoic acid in a minimal amount of hot methanol. The solution should be heated to near the boiling point of methanol.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Addition of Water: While the methanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, the flask should be left undisturbed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold methanol-water mixture (using the same approximate ratio as the recrystallization solvent) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Method: Gas Chromatography (GC-FID)

This is a starting point for a GC method for the analysis of isomeric impurities. Optimization may be required based on the specific instrument and column used.

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent), is a good starting point.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol. Derivatization to the methyl ester may improve peak shape and resolution.[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a suggested starting method for HPLC analysis.

  • Column: A C18 reversed-phase column is a common choice for the separation of aromatic carboxylic acids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent like acetonitrile or methanol.

    • Gradient Example: Start with a higher aqueous percentage and gradually increase the organic solvent percentage over the run.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV detector at a wavelength where the compounds have significant absorbance (e.g., 230 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude 2-(4-bromophenyl)-2- methylpropanoic acid (with isomeric impurities) recrystallization Recrystallization (Aqueous Methanol) start->recrystallization Primary Method prep_hplc Preparative HPLC (Alternative) start->prep_hplc Secondary Method gc_analysis GC-FID Analysis recrystallization->gc_analysis Purity Check hplc_analysis HPLC-UV Analysis prep_hplc->hplc_analysis Purity Check end Pure 2-(4-bromophenyl)-2- methylpropanoic acid gc_analysis->end hplc_analysis->end

Figure 1. Experimental workflow for the purification and analysis of 2-(4-bromophenyl)-2-methylpropanoic acid.

Troubleshooting_Logic start High Isomeric Impurity Detected q1 Was Recrystallization Performed? start->q1 q2 Was Cooling Slow & Gradual? q1->q2 Yes solution1 Perform Recrystallization (Aqueous Methanol) q1->solution1 No a1_yes Yes a1_no No q3 Was Mother Liquor Thoroughly Removed? q2->q3 Yes solution2 Repeat Recrystallization with Slow Cooling q2->solution2 No a2_yes Yes a2_no No solution3 Re-filter and Wash Crystals with Cold Solvent q3->solution3 No solution4 Consider Preparative HPLC for Higher Purity q3->solution4 Yes a3_yes Yes a3_no No

References

Stability issues and proper storage of 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues and proper storage of 3-(4-Fluorophenyl)-2-methylpropanoic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly closed to prevent moisture absorption and contamination.[1][2] Storing at refrigerated temperatures (2-8 °C) is advisable to minimize the potential for degradation over extended periods.

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, potential degradation pathways for this compound could include:

  • Oxidation: The aromatic ring and the benzylic position are potentially susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of the carboxyl group.

  • Hydrolysis: While generally stable, forced conditions such as strong acids or bases at high temperatures could potentially lead to hydrolysis, although the C-F bond is typically robust.

Q4: Are there any known incompatibilities for this compound?

A4: This compound should be stored away from strong oxidizing agents, strong bases, and reducing agents. Contact with these substances could initiate degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Exposure to moisture and/or air (oxidation).2. Exposure to light.1. Ensure the container is tightly sealed and consider storing in a desiccator.2. Store in a light-protecting container (e.g., amber vial).
Inconsistent analytical results (e.g., lower than expected purity) 1. Degradation of the material due to improper storage.2. Contamination.1. Review storage conditions and handling procedures. Consider re-analyzing a freshly opened sample.2. Use clean spatulas and equipment when handling the compound.
Poor solubility in a previously effective solvent 1. Formation of less soluble degradation products.2. Change in the crystalline form of the solid.1. Attempt to dissolve a small amount with gentle heating or sonication. If solubility issues persist, the material may have degraded.2. Consider performing analytical techniques like XRPD to check for polymorphism.

Troubleshooting Workflow

G start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity purity_ok Purity is as Expected check_purity->purity_ok Yes purity_low Purity is Low/Degradants Observed check_purity->purity_low No re_evaluate Re-evaluate Experimental Protocol for Incompatibilities purity_ok->re_evaluate review_storage Review Storage Conditions (Temp, Light, Humidity) purity_low->review_storage improper_storage Improper Storage Identified review_storage->improper_storage Issue Found proper_storage Storage Conditions are Correct review_storage->proper_storage No Issue discard Discard Degraded Material and Use New Stock improper_storage->discard proper_storage->re_evaluate end End discard->end re_evaluate->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability Data Summary

As specific quantitative stability data for this compound is not publicly available, the following table presents a hypothetical summary based on typical forced degradation studies for similar small molecules. These values represent the percentage of the parent compound remaining after exposure to stress conditions for a defined period.

Stress Condition Duration Temperature % Recovery (Hypothetical) Observations (Hypothetical)
Acidic Hydrolysis (0.1 N HCl) 24 hours80 °C95%Minor degradation observed.
Basic Hydrolysis (0.1 N NaOH) 24 hours80 °C88%Significant degradation with the formation of two major degradants.
Oxidative (3% H₂O₂) 24 hoursRoom Temp92%Moderate degradation.
Thermal 7 days105 °C98%Compound is relatively stable to dry heat.
Photolytic (ICH Q1B) 1.2 million lux hoursRoom Temp97%Minor degradation.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[3]

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV detector

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 80 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 80 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 105 °C for 7 days.

    • After cooling, dissolve the solid in the solvent to prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation (Solid State):

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a 0.1 mg/mL solution of the exposed solid for analysis. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage degradation should be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Forced Degradation Experimental Workflow

G start Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 N HCl, 80°C) start->acid base Basic Hydrolysis (0.1 N NaOH, 80°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photolytic Degradation (Solid, ICH Q1B) start->photo neutralize_acid Cool & Neutralize acid->neutralize_acid neutralize_base Cool & Neutralize base->neutralize_base prepare_samples Prepare Samples for Analysis (Dilute to 0.1 mg/mL) oxidation->prepare_samples thermal->prepare_samples photo->prepare_samples neutralize_acid->prepare_samples neutralize_base->prepare_samples hplc Analyze by Stability-Indicating HPLC Method prepare_samples->hplc end Evaluate Data & Identify Degradants hplc->end

Caption: Workflow for a forced degradation study.

References

Overcoming challenges in the bromination of 2-methyl-2-phenylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the bromination of 2-methyl-2-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites for bromination on 2-methyl-2-phenylpropanoic acid?

A1: 2-methyl-2-phenylpropanoic acid has two principal regions where bromination could theoretically occur: the phenyl ring and the alpha-carbon (the carbon adjacent to the carboxyl group). However, due to the molecular structure, reaction feasibility differs significantly between these sites. The primary reaction observed is electrophilic aromatic substitution on the phenyl ring.[1][2][3][4]

Q2: Can I perform an alpha-bromination on 2-methyl-2-phenylpropanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction?

A2: No, the Hell-Volhard-Zelinsky (HVZ) reaction is not suitable for this substrate. The HVZ reaction requires the presence of at least one hydrogen atom on the alpha-carbon to proceed via an enol or acyl bromide enol intermediate.[5][6][7] 2-methyl-2-phenylpropanoic acid possesses a quaternary alpha-carbon (bonded to a carboxyl group, a phenyl group, and two methyl groups) with no alpha-hydrogens, making the necessary enolization impossible.

Q3: What is the most common and synthetically useful bromination reaction for this compound?

A3: The most common reaction is the electrophilic bromination of the phenyl ring to produce 2-(bromophenyl)-2-methylpropanoic acid.[1][3] This product, particularly the para-isomer, is a valuable intermediate in the synthesis of pharmaceuticals like fexofenadine.[1][3]

Q4: What are the main challenges when performing electrophilic aromatic bromination on this substrate?

A4: The primary challenges are controlling regioselectivity and achieving complete conversion. The substituent on the phenyl ring is an alkyl group, which is an ortho-, para-director. This can lead to a mixture of 2-(4-bromophenyl), 2-(2-bromophenyl), and 2-(3-bromophenyl) isomers.[2][4] Separating these isomers and the unreacted starting material can be difficult due to similar solubility properties, often requiring multiple recrystallizations which can significantly lower the overall yield.[3][4]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

  • Possible Cause: Insufficient quantity of brominating agent.

    • Solution: Ensure at least one to two equivalents of bromine per equivalent of the substrate are used. An input of less than one equivalent has been shown to result in incomplete bromination.[3]

  • Possible Cause: Inadequate reaction temperature.

    • Solution: For reactions in an aqueous medium, ensure the temperature is maintained appropriately, for instance, at 75-80°C, to facilitate the reaction.[1][3]

  • Possible Cause: Poor mixing in a heterogeneous system.

    • Solution: If the starting material is in suspension, ensure vigorous and continuous stirring to maximize the surface area and interaction between reactants.

Problem 2: The reaction produces an undesirable mixture of ortho, meta, and para isomers.

  • Possible Cause: Reaction conditions favor non-selective bromination.

    • Solution: Control of pH is critical for selectivity. Performing the bromination in an aqueous medium at a neutral pH (around 7) has been shown to significantly enhance the formation of the desired 2-(4-bromophenyl) isomer (up to 99%) while minimizing the formation of meta and ortho isomers.[2][3] The pH can be maintained by the controlled addition of a base like sodium carbonate solution.[2][3]

  • Possible Cause: Use of harsh, non-selective bromination conditions.

    • Solution: Avoid traditional methods like refluxing in carbon tetrachloride with iron catalysts, as these are known to be non-selective and lead to mixtures of isomers.[4] An aqueous medium provides better selectivity.[3]

Problem 3: The reaction is incomplete, and separating the starting material from the product is difficult.

  • Possible Cause: Similar solubility profiles of the starting material and the brominated product.

    • Solution: If simple crystallization fails, the product mixture can be subjected to esterification (e.g., to form the methyl ester). The resulting esters may have different boiling points, allowing for separation via distillation under reduced pressure before hydrolysis back to the carboxylic acid.[3]

  • Possible Cause: Insufficient reaction time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), and continue until complete consumption of the starting material is observed.[1][2][3]

Data Presentation

Table 1: Effect of Reaction Conditions on Isomer Distribution in the Bromination of 2-methyl-2-phenylpropanoic acid

MethodSolventConditionsProduct (para-isomer) %Impurity (meta-isomer) %Impurity (ortho-isomer) %Starting Material %Reference
Prior ArtCCl₄Reflux with Br₂ and Fe61.747.751.7525.37[2],[4]
AqueousWaterAcidic (pH 1-2)~98~2Not ReportedNot Reported[2],[3]
AqueousWaterNeutral (pH ~7)~99~1Not ReportedNot Reported[2],[3]

Experimental Protocols

Protocol: Selective para-Bromination in an Aqueous Neutral Medium

This protocol is adapted from procedures developed to maximize the yield of the 2-(4-bromophenyl)-2-methylpropanoic acid isomer.[2][3]

1. Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Deionized Water

  • Sodium Carbonate (20% aqueous solution)

  • Bromine

  • Hydrochloric Acid (5N)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Three-necked round-bottom flask, dropping funnel, mechanical stirrer, pH meter.

2. Procedure:

  • Charge a three-necked round-bottom flask with 2-methyl-2-phenylpropanoic acid (e.g., 5 g, 0.0304 moles) and water (50 ml) at ambient temperature (25-30°C).

  • While stirring, add the 20% sodium carbonate solution dropwise until the pH of the resulting mixture is approximately 7.

  • To this neutralized solution, add bromine (e.g., 8.7 g) dropwise from a dropping funnel. Throughout the addition, maintain the pH of the reaction mixture at ~7 by concurrently adding the sodium carbonate solution as needed.

  • Continue stirring the reaction mixture at ambient temperature until Gas Chromatography (GC) analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it with 5N hydrochloric acid to a pH of 1-2.

  • Extract the aqueous solution with dichloromethane (3 x 50 ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by crystallization if necessary. This method should yield a product with approximately 99% para-isomer content.[2][3]

Mandatory Visualizations

Bromination_Pathways cluster_substrate 2-methyl-2-phenylpropanoic acid cluster_reactions Potential Bromination Reactions cluster_products Reaction Outcomes A Substrate B Electrophilic Aromatic Substitution (EAS) A->B Feasible C Alpha-Bromination (e.g., HVZ Reaction) A->C Not Feasible (No alpha-H) D Benzylic Bromination (e.g., with NBS) A->D Not Feasible (No benzylic-H) E Aromatic Bromination (ortho, para, meta isomers) B->E F NO REACTION C->F G NO REACTION D->G

Caption: Feasibility of different bromination pathways.

Experimental_Workflow A 1. Reaction Setup (Substrate + H2O + Na2CO3 to pH 7) B 2. Bromine Addition (Maintain pH 7) A->B C 3. Reaction Monitoring (via GC until completion) B->C D 4. Workup: Acidification (HCl to pH 1-2) C->D E 5. Extraction (with Dichloromethane) D->E F 6. Drying & Concentration (Na2SO4, Evaporation) E->F G 7. Analysis & Purification (GC, Crystallization) F->G

Caption: General workflow for selective para-bromination.

Troubleshooting_Flowchart Start Problem Occurred Q1 What is the main issue? Start->Q1 LowConv Low / No Conversion Q1->LowConv Isomers Mixture of Isomers Q1->Isomers Incomplete Incomplete Reaction & Difficult Separation Q1->Incomplete CheckBr2 Check Molar Ratio of Bromine (Should be 1-2 eq.) LowConv->CheckBr2 CheckTemp Verify Reaction Temperature (e.g., 75-80°C if heated) LowConv->CheckTemp CheckpH Was pH maintained at ~7 during Br2 addition? Isomers->CheckpH YespH Consider other factors (e.g., temperature spikes) CheckpH->YespH Yes NopH Implement strict pH control using base CheckpH->NopH No CheckTime Monitor reaction by GC to confirm endpoint Incomplete->CheckTime ConsiderDeriv Consider derivatization (esterification) for purification Incomplete->ConsiderDeriv

Caption: Troubleshooting flowchart for common issues.

References

How to minimize by-product formation in fluorophenylpropanoic acid synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorophenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing fluorophenylpropanoic acid?

A1: The two most prevalent and versatile methods for synthesizing fluorophenylpropanoic acid are the Malonic Ester Synthesis and the Friedel-Crafts Acylation followed by reduction. The choice of route often depends on the desired isomer (2-, 3-, or 4-fluorophenylpropanoic acid) and the available starting materials.

Q2: I am observing a significant amount of a higher molecular weight by-product in my malonic ester synthesis. What is it likely to be and how can I avoid it?

A2: The most common by-product in a malonic ester synthesis is the dialkylated product, where the alpha-carbon of the malonate is substituted with two fluorophenylmethyl groups. This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the fluorobenzyl halide. To minimize this, careful control of reaction conditions is crucial.

Q3: My Friedel-Crafts reaction is giving me a mixture of isomers. How can I improve the regioselectivity?

A3: The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, Friedel-Crafts acylation of fluorobenzene will primarily yield a mixture of the ortho and para isomers. The ratio of these isomers can be influenced by the choice of Lewis acid catalyst and the reaction temperature. Milder Lewis acids and lower temperatures generally favor the formation of the para isomer, which is often the desired product due to less steric hindrance.

Q4: Are there any specific safety precautions I should take when working with fluorinated compounds and the reagents for these syntheses?

A4: Yes. Fluorinated organic compounds should be handled with care, as their metabolic pathways and toxicities can be different from their non-fluorinated analogs. Reagents commonly used in these syntheses, such as strong bases (e.g., sodium ethoxide, sodium hydride) and Lewis acids (e.g., aluminum chloride), are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all chemicals being used. Quenching procedures for reactive reagents should be performed carefully, typically at low temperatures.

Troubleshooting Guides

Issue 1: Low Yield of Mono-alkylated Product in Malonic Ester Synthesis

Symptom: The primary product obtained is the dialkylated malonic ester, leading to a low yield of the desired fluorophenylpropanoic acid after hydrolysis and decarboxylation.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry of Base Using more than one equivalent of base will deprotonate the mono-alkylated intermediate, leading to a second alkylation.Use a strict 1:1 molar ratio of a strong base (e.g., sodium ethoxide) to diethyl malonate.
Excess of Alkylating Agent A high concentration of the fluorobenzyl halide increases the probability of a second alkylation reaction.Use a slight excess (e.g., 1.1 equivalents) of diethyl malonate relative to the fluorobenzyl halide.
High Reaction Temperature Elevated temperatures can increase the rate of the second alkylation.Maintain a controlled, lower temperature during the addition of the alkylating agent and throughout the reaction.
Prolonged Reaction Time Leaving the reaction to stir for an extended period after the initial alkylation is complete can provide more opportunity for dialkylation.Monitor the reaction progress by TLC or GC-MS and work up the reaction as soon as the starting material is consumed.
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation of Fluorobenzene

Symptom: A significant amount of the ortho-isomer is formed alongside the desired para-isomer, making purification difficult.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Highly Reactive Lewis Acid Strong Lewis acids like AlCl₃ can be less selective, leading to a higher proportion of the ortho-isomer.Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which can offer better para-selectivity.
High Reaction Temperature Higher temperatures can overcome the activation energy barrier for the formation of the sterically hindered ortho-isomer.Perform the reaction at lower temperatures (e.g., 0-5 °C) to favor the thermodynamically more stable para-product.
Solvent Effects The choice of solvent can influence the steric bulk of the catalyst-acylating agent complex and thus affect the ortho/para ratio.Non-polar solvents like carbon disulfide or nitrobenzene can sometimes enhance para-selectivity.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorophenylpropanoic Acid via Malonic Ester Synthesis

This protocol is optimized to minimize the formation of the dialkylated by-product.

Step 1: Formation of the Malonate Enolate

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium metal (1.0 eq.) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the sodium to react completely to form sodium ethoxide.

  • To this solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.

Step 2: Alkylation

  • To the solution of the sodium salt of diethyl malonate, add 4-fluorobenzyl chloride (1.0 eq.) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

Step 3: Hydrolysis and Decarboxylation

  • After the alkylation is complete, add a solution of sodium hydroxide (3.0 eq.) in water.

  • Continue to reflux the mixture for an additional 2-3 hours to hydrolyze the ester groups.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation.

  • Cool the mixture, and the 4-fluorophenylpropanoic acid will precipitate. Collect the solid by vacuum filtration and recrystallize from a suitable solvent (e.g., water or a mixture of water and ethanol).

Protocol 2: Synthesis of 4-Fluorophenylpropanoic Acid via Friedel-Crafts Acylation

This two-step protocol avoids polyalkylation by first performing an acylation, followed by a reduction.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an excess of fluorobenzene (which also serves as the solvent) at 0 °C.

  • Add propionyl chloride (1.0 eq.) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by carefully pouring the mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the excess fluorobenzene by distillation. The product is 1-(4-fluorophenyl)propan-1-one.

Step 2: Clemmensen Reduction of the Ketone

  • To a round-bottom flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid, water, and the 1-(4-fluorophenyl)propan-1-one (1.0 eq.) from the previous step.

  • Heat the mixture to reflux for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic medium.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-fluorophenylpropanoic acid.

Visualizing Reaction Pathways

malonic_ester_synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate + Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide Mono-alkylated Malonate Mono-alkylated Malonate Malonate Enolate->Mono-alkylated Malonate + Fluorobenzyl Halide Fluorobenzyl Halide Fluorobenzyl Halide Dialkylated Malonate (By-product) Dialkylated Malonate (By-product) Mono-alkylated Malonate->Dialkylated Malonate (By-product) + Base + Fluorobenzyl Halide Fluorophenylpropanoic Acid Fluorophenylpropanoic Acid Mono-alkylated Malonate->Fluorophenylpropanoic Acid 1. NaOH, H₂O 2. H₃O⁺, Δ

Workflow for Malonic Ester Synthesis of Fluorophenylpropanoic Acid

friedel_crafts_synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Fluorobenzene Fluorobenzene node_A Propionyl Chloride Propionyl Chloride Lewis Acid Lewis Acid Fluorophenyl Propanone Fluorophenyl Propanone Fluorophenylpropanoic Acid Fluorophenylpropanoic Acid Fluorophenyl Propanone->Fluorophenylpropanoic Acid e.g., Clemmensen Reduction Ortho-isomer (By-product) Ortho-isomer (By-product) node_A->Fluorophenyl Propanone para (major) node_A->Ortho-isomer (By-product) ortho (minor)

Optimizing mobile phase for HPLC analysis of fluorinated organic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phases for the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated organic acids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a mobile phase when analyzing fluorinated organic acids?

A1: For reversed-phase HPLC analysis of fluorinated organic acids, a good starting point is a gradient elution using a mixture of high-purity water and an organic solvent like acetonitrile (ACN) or methanol. Each phase should be acidified, typically with 0.1% formic acid or acetic acid, to ensure the analytes are in their protonated form, which generally leads to better retention and peak shape on C18 columns. A pH between 2 and 4 is often recommended for method development with acidic compounds.

Q2: How does pH affect the separation of fluorinated organic acids?

A2: The pH of the mobile phase is a critical parameter as it dictates the ionization state of the acidic analytes.[1] For fluorinated organic acids, maintaining a mobile phase pH that is at least one to two units below the pKa of the acids is crucial. This suppresses the ionization of the carboxyl group, rendering the molecule less polar and increasing its retention on a reversed-phase column.[1][2] Inconsistent pH control can lead to poor reproducibility and peak tailing.[1][3]

Q3: When should I use mobile phase additives like Trifluoroacetic Acid (TFA) or Hexafluoroisopropanol (HFIP)?

A3: Additives are used to improve peak shape and retention.

  • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can effectively reduce peak tailing and improve retention for acidic compounds.[3] A typical concentration is 0.1% (v/v).[3][4] However, TFA is known to cause significant ion suppression in Mass Spectrometry (MS) detectors and can be difficult to remove from the system.[3]

  • Hexafluoroisopropanol (HFIP): HFIP is a weakly acidic, volatile additive that is highly effective for LC-MS analysis of challenging compounds like oligonucleotides and can be beneficial for fluorinated organic acids.[5][6][7][8] It enhances ionization efficiency and can be paired with an amine reagent, like triethylamine (TEA), to control the pH.[5][7] This combination improves chromatographic separation while maintaining MS sensitivity.[7][8]

Q4: Should I use an isocratic or gradient elution for my analysis?

A4: For samples containing a mixture of fluorinated organic acids with varying chain lengths and polarities, a gradient elution is almost always necessary.[9] A gradient, which involves changing the mobile phase composition over time (e.g., increasing the percentage of organic solvent), allows for the efficient elution of both short-chain (more polar) and long-chain (more non-polar) acids within a reasonable timeframe.[9][10] Isocratic elution, where the mobile phase composition is constant, is generally only suitable for separating a few closely related compounds.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Secondary Silanol Interactions Add a mobile phase modifier like 0.1% TFA to act as an ion-pairing agent and mask residual silanols on the stationary phase.[3] Ensure the mobile phase pH is low enough (typically pH 2-4) to keep the fluorinated acids in their neutral form.
Column Overload Reduce the sample concentration or injection volume.[11] Peak fronting is a common symptom of overloading.
Sample Solvent Incompatibility Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed, inject the smallest possible volume.
Column Degradation The accumulation of contaminants or stripping of the bonded phase can lead to poor peak shape. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[11]

Problem 2: Unstable or Drifting Baseline

Possible Cause Recommended Solution
Inadequate Mobile Phase Degassing Air bubbles in the pump or detector can cause baseline noise.[12][13][14] Use an inline degasser or degas solvents before use by sonication or helium sparging.[10][12]
Contaminated Mobile Phase Use only high-purity, HPLC-grade solvents and reagents.[12] Filter aqueous buffers before use to remove any particulate matter or microbial growth.[12]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as changes can affect mobile phase viscosity and detector response.[14]
Gradient Proportioning Issues If the baseline drift is periodic and corresponds to pump strokes, there may be an issue with the pump's proportioning valves. Ensure solvents are miscible and the pump is properly primed.[12]

Problem 3: Shifting Retention Times

Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Prepare mobile phases carefully and consistently. Small variations in pH or solvent ratios can lead to significant retention time shifts, especially for ionizable compounds.[11]
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If a gradual shift is observed over many injections, it may be time to replace the column.
Fluctuating Flow Rate Check for leaks in the system, from the pump to the detector.[13] Worn pump seals or faulty check valves can also cause flow rate instability.[12]
Insufficient Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[14]

Quantitative Data & Experimental Protocols

Table 1: Mobile Phase Additives for Fluorinated Organic Acid Analysis
AdditiveTypical ConcentrationPurposeLC-MS Compatibility
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)[3][15]Ion-pairing, peak shape improvement, pH control[3]Poor (causes ion suppression)[3]
Formic Acid 0.1% (v/v)pH controlGood
Acetic Acid 0.1% (v/v)pH controlGood
Ammonium Formate/Acetate 5-20 mMpH bufferingGood
Hexafluoroisopropanol (HFIP) 50-100 mM or ~1% (v/v)Enhances ionization efficiency, ion-pairing[5][6]Excellent[5][6][7][8]
Protocol 1: General Purpose Gradient Method for Perfluorocarboxylic Acids (PFCAs)

This protocol is a starting point for the separation of a mixture of PFCAs with varying chain lengths on a C18 column.

  • Column: C18, 4.6 x 150 mm, 4 µm

  • Mobile Phase A: 60% Acetonitrile in Water

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

Time (min)% A% B
0.01000
4.01000
14.00100
20.00100
20.11000
25.01000

Citation: This gradient is adapted from a method developed for the separation of PFCAs from C2 to C12.[9]

Protocol 2: LC-MS Mobile Phase using HFIP

This protocol is designed for high-sensitivity analysis using an LC-MS system, particularly when TFA causes excessive ion suppression.

  • Column: C18 or similar reversed-phase

  • Mobile Phase A: 100 mM HFIP, adjusted to pH 7.0 with Triethylamine (TEA) in Water

  • Mobile Phase B: 100 mM HFIP, adjusted to pH 7.0 with Triethylamine (TEA) in Methanol

  • Flow Rate: 0.2 mL/min

  • Gradient: Develop a linear gradient from a low to high percentage of Mobile Phase B, optimized for the specific analytes of interest.

Citation: This approach utilizes HFIP and TEA to achieve efficient separation and high-sensitivity electrospray ionization for challenging analytes.[7]

Visualizations

Mobile_Phase_Optimization_Workflow Mobile Phase Optimization Workflow start Define Separation Goals (Analytes, Matrix) col_select Select Column (e.g., C18) start->col_select solvent_select Choose Organic Solvent (Acetonitrile or Methanol) col_select->solvent_select ph_adjust Set Mobile Phase pH (Typically 2-4 for acids) solvent_select->ph_adjust isocratic_test Initial Isocratic Run (e.g., 50% Organic) ph_adjust->isocratic_test eval1 Evaluate Resolution & Peak Shape isocratic_test->eval1 gradient_dev Develop Gradient Method (Vary % Organic over time) eval1->gradient_dev Resolution Inadequate add_modifier Consider Additives (TFA, HFIP for peak shape) eval1->add_modifier Peak Tailing end Optimized Method eval1->end Separation Adequate eval2 Evaluate Gradient Separation gradient_dev->eval2 eval2->add_modifier Peak Tailing Remains eval2->end Good Separation eval3 Final Evaluation add_modifier->eval3 eval3->gradient_dev Re-optimize Gradient eval3->end Method Finalized HPLC_Troubleshooting_Tree HPLC Troubleshooting Decision Tree problem Identify Problem pressure Pressure Issue? problem->pressure peak_shape Poor Peak Shape? problem->peak_shape retention Retention Time Shift? problem->retention high_p High Pressure pressure->high_p Yes low_p Low/Fluctuating P pressure->low_p No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No rt_drift Drifting / Unstable RT retention->rt_drift Yes check_blockage Check for Blockages (Column, Tubing, Frits) high_p->check_blockage check_leaks Check for Leaks Degas Mobile Phase low_p->check_leaks check_ph Adjust pH / Add Modifier (TFA) Check for secondary interactions tailing->check_ph check_load Reduce Sample Load Check sample solvent fronting->check_load check_mp Check Mobile Phase Prep Ensure Column Equilibration rt_drift->check_mp check_flow Check Flow Rate / Leaks Check Temperature Control rt_drift->check_flow

References

Validation & Comparative

Validating the Structure of Synthesized 3-(4-Fluorophenyl)-2-methylpropanoic acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the structural validation of 3-(4-Fluorophenyl)-2-methylpropanoic acid.

This document outlines the expected NMR spectral data, provides a detailed experimental protocol for data acquisition, and compares the utility of NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of a synthesized compound can be determined.

Predicted NMR Data

Due to the absence of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR chemical shifts for this compound have been predicted using computational models. These predictions serve as a valuable reference for researchers seeking to confirm the successful synthesis of the target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Atom Predicted Chemical Shift (ppm) Atom Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0Carbonyl (-C OOH)~180
Aromatic (C₆H₄)6.9 - 7.2Aromatic (C-F)~162 (d, ¹JCF ≈ 245 Hz)
Methine (-CH)2.6 - 2.9Aromatic (CH)~130 (d, ³JCF ≈ 8 Hz)
Methylene (-CH₂)2.8 - 3.1Aromatic (CH)~115 (d, ²JCF ≈ 21 Hz)
Methyl (-CH₃)1.1 - 1.3Aromatic (C-C)~135 (d, ⁴JCF ≈ 3 Hz)
Methine (-C H)~45
Methylene (-C H₂)~40
Methyl (-C H₃)~15

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Coupling constants (J) are given in Hertz (Hz) and multiplicities as (d) for doublet.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR spectra for structural validation.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the synthesized this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal signal overlap with the analyte. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Ensure a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • A longer relaxation delay may be necessary for quaternary carbons.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Alternative Analytical Techniques for Structural Validation

While NMR is the cornerstone of structural elucidation, other techniques provide complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₁FO₂), the expected molecular weight is approximately 182.19 g/mol .

Expected Data:

  • Molecular Ion Peak (M⁺): An ion at m/z = 182.

  • Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 137. Fragmentation of the side chain can also be observed.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected Data:

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Non-destructive, provides unambiguous structural information.Requires larger sample amounts, can be time-consuming.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed connectivity information, isomers can be difficult to distinguish.
Infrared Spectroscopy Presence of functional groups.Fast, relatively inexpensive.Provides limited information on the overall molecular structure.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound.

G Workflow for Structural Validation of Synthesized Compounds cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis & Comparison with Predicted/Reference Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Data Consistent Structure_Mismatch Structure Mismatch Data_Analysis->Structure_Mismatch Data Inconsistent Structure_Mismatch->Purification Further Purification or Re-synthesis

Caption: A flowchart illustrating the key stages in the synthesis, purification, and structural validation of a chemical compound.

By employing a combination of these powerful analytical techniques, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their research and the successful progression of their drug development efforts.

A Comparative Analysis of the Biological Activity of 3-(4-Fluorophenyl)-2-methylpropanoic Acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activities of 3-(4-Fluorophenyl)-2-methylpropanoic acid and its non-fluorinated counterpart, 2-methyl-3-phenylpropanoic acid. Due to the limited availability of direct comparative studies, this analysis is based on established principles of medicinal chemistry, the known effects of fluorination on drug candidates, and experimental data from structurally related compounds.

Introduction

This compound and 2-methyl-3-phenylpropanoic acid are structurally analogous, with the key difference being the presence of a fluorine atom on the phenyl ring of the former. This single substitution can significantly influence the compound's physicochemical properties and, consequently, its biological activity. Phenylpropanoic acid derivatives are a well-established class of compounds with diverse pharmacological applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Furthermore, some phenylpropanoic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), nuclear receptors that play crucial roles in metabolism and inflammation.

Predicted Physicochemical and Pharmacokinetic Properties

The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles. The high electronegativity of fluorine can shield adjacent C-H bonds from metabolic oxidation by cytochrome P450 enzymes.

Table 1: Predicted Physicochemical and Pharmacokinetic Profile Comparison

PropertyThis compound2-methyl-3-phenylpropanoic acidPredicted Impact of Fluorination
Molecular Weight ~182.19 g/mol ~164.20 g/mol Increased molecular weight
LogP (Lipophilicity) HigherLowerIncreased lipophilicity, potentially enhancing membrane permeability
Metabolic Stability HigherLowerIncreased resistance to oxidative metabolism, leading to a longer half-life
Binding Affinity Potentially alteredBaselineFluorine can alter electronic interactions with target proteins, potentially increasing or decreasing binding affinity

Predicted Biological Activity: A Comparative Outlook

Based on the activities of structurally similar compounds, both this compound and its non-fluorinated analog are predicted to exhibit anti-inflammatory properties, potentially through the inhibition of COX enzymes and/or activation of PPARs.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

NSAIDs exert their anti-inflammatory effects by inhibiting COX-1 and COX-2, which in turn reduces the production of prostaglandins. The presence of a fluorine atom can influence the binding affinity and selectivity of the compound for these enzyme isoforms.

Table 2: Predicted Cyclooxygenase (COX) Inhibitory Activity

TargetThis compound (Predicted)2-methyl-3-phenylpropanoic acid (Predicted from Analogs)
COX-1 Inhibition (IC₅₀) Potentially potentModerate to potent
COX-2 Inhibition (IC₅₀) Potentially potent and possibly selectiveModerate to potent
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Phenylpropanoic acid derivatives have been shown to act as agonists for PPARα and PPARγ, which are involved in regulating lipid metabolism and inflammation. Activation of these receptors can lead to anti-inflammatory effects independent of COX inhibition.

Table 3: Predicted Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

TargetThis compound (Predicted)2-methyl-3-phenylpropanoic acid (Predicted from Analogs)
PPARα Agonism (EC₅₀) Potential agonist activityPotential agonist activity
PPARγ Agonism (EC₅₀) Potential agonist activityPotential agonist activity

Experimental Protocols

Detailed methodologies for assessing the key predicted biological activities are provided below.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric detection kit (measuring prostaglandin E2 or other prostanoids)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., ibuprofen or celecoxib).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate at 37°C for a further specified time (e.g., 10 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagents and measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay (Cell-Based)

This reporter gene assay measures the ability of a compound to activate PPARα or PPARγ.

Materials:

  • Mammalian cell line (e.g., HEK293T or HepG2)

  • Expression vector for the PPAR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4)

  • Reporter vector containing a luciferase gene under the control of a promoter with the corresponding response element (e.g., UAS).

  • Transfection reagent

  • Test compounds (dissolved in DMSO)

  • Known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as a positive control

  • Cell culture medium and reagents

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPAR-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or the positive control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability.

  • Plot the fold activation against the compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the predicted mechanism of action and a typical experimental workflow for evaluating these compounds.

Predicted_Anti-inflammatory_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PPAR PPARα / PPARγ RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_Expression ↓ Pro-inflammatory Gene Expression PPRE->Gene_Expression Regulates Gene_Expression->Inflammation Suppresses Compound This compound or Non-fluorinated Analog Compound->COX1 Inhibition Compound->COX2 Inhibition Compound->PPAR Activation

Caption: Predicted dual mechanism of anti-inflammatory action.

Experimental_Workflow Start Compound Synthesis (Fluorinated and Non-fluorinated) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay PPAR_Assay PPARα/γ Agonist Assay In_Vitro_Screening->PPAR_Assay Data_Analysis Data Analysis (IC₅₀ / EC₅₀ Determination) COX_Assay->Data_Analysis PPAR_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies End Candidate Selection In_Vivo_Studies->End

Caption: A typical workflow for evaluating the biological activity.

Conclusion

While direct experimental comparisons are lacking, the principles of medicinal chemistry suggest that this compound may exhibit an enhanced pharmacokinetic profile, particularly in terms of metabolic stability, when compared to its non-fluorinated analog. Both compounds are predicted to possess anti-inflammatory properties, potentially acting as dual inhibitors of COX enzymes and agonists of PPARs. The fluorinated compound may exhibit altered potency and selectivity for these targets. Further experimental investigation using the outlined protocols is necessary to validate these predictions and fully elucidate the comparative biological activities of these two compounds. This would provide valuable insights for the development of novel anti-inflammatory agents.

A Comparative Analysis of the (S)- and (R)-Enantiomers of 3-(4-Fluorophenyl)-2-methylpropanoic acid: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the expected efficacy of the (S)- and (R)-enantiomers of 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to a lack of publicly available data for this specific compound, this guide leverages the well-established principles of enantioselectivity within the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Data for the structurally similar and extensively studied compound, ibuprofen, is used as a representative example to illustrate the anticipated biological activity.

It is a widely recognized principle in pharmacology that the pharmacological activity of 2-arylpropionic acids is highly enantioselective. The (S)-enantiomer is typically the active inhibitor of cyclooxygenase (COX) enzymes, which are the key targets for the anti-inflammatory, analgesic, and antipyretic effects of this class of drugs. Conversely, the (R)-enantiomer generally exhibits significantly lower or negligible inhibitory activity against COX enzymes.

Data Presentation: Comparative Bioactivity

The primary mechanism of action for 2-arylpropionic acids is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins that mediate pain, inflammation, and fever. The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

While specific IC50 values for the enantiomers of this compound are not available in the reviewed literature, the data for ibuprofen's enantiomers provide a strong comparative model.

EnantiomerTargetIC50 (µM)Potency
(S)-Ibuprofen COX-1~12-15Potent
COX-2~80-100Moderate
(R)-Ibuprofen COX-1>400Very Low
COX-2>400Very Low

Note: The IC50 values are approximate and collated from various sources for illustrative purposes. Actual experimental values may vary.

Signaling Pathway: Prostaglandin Biosynthesis and COX Inhibition

The (S)-enantiomer of 2-arylpropionic acids is expected to be the active inhibitor of the prostaglandin biosynthesis pathway. By blocking the active site of COX enzymes, the (S)-enantiomer prevents the synthesis of prostaglandins, thereby reducing inflammation and pain.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain S_Enantiomer (S)-Enantiomer S_Enantiomer->COX1_COX2 Inhibition

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of the (S)-enantiomer.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of the (S)- and (R)-enantiomers on COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of each enantiomer against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Enzyme buffer (e.g., Tris-HCl)

  • Test compounds ((S)- and (R)-enantiomers) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplates

  • ELISA-based prostaglandin screening kit (e.g., for PGE2) or LC-MS/MS system

Procedure (ELISA-based):

  • Enzyme Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes to the desired concentration in the enzyme buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the (S)- and (R)-enantiomers and control compounds in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the enzyme buffer.

    • Add the test compounds at various concentrations.

    • Add the COX enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes) to allow for prostaglandin production.

    • Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).

  • Prostaglandin Quantification:

    • Quantify the amount of a specific prostaglandin (e.g., PGE2) produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the enantiomers compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare COX-1 and COX-2 Enzymes Pre_incubation Pre-incubate Enzyme with Enantiomer Enzyme_Prep->Pre_incubation Compound_Prep Prepare Serial Dilutions of Enantiomers Compound_Prep->Pre_incubation Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Quantification Quantify Prostaglandin Production (ELISA or LC-MS/MS) Stop_Reaction->Quantification Calculation Calculate % Inhibition and IC50 Values Quantification->Calculation

Caption: General workflow for an in vitro COX inhibition assay.

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound.

Principle: Enantiomers can be separated chromatographically by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The differing interactions of the enantiomers with the chiral selector result in different retention times, allowing for their separation.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)

  • Acidic modifier (e.g., trifluoroacetic acid, acetic acid)

  • Racemic standard of this compound

  • Samples of the individual enantiomers (if available for peak identification)

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase based on the structure of the analyte. Polysaccharide-based CSPs are often effective for separating arylpropionic acids.

  • Mobile Phase Optimization:

    • Start with a typical mobile phase for the selected column, for example, a mixture of n-hexane and an alcohol (isopropanol or ethanol).

    • Incorporate a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape and resolution for acidic compounds.

    • Optimize the ratio of the mobile phase components to achieve baseline separation of the two enantiomeric peaks with a reasonable run time.

  • Sample Preparation: Dissolve the racemic mixture and individual enantiomers (if available) in the mobile phase or a compatible solvent.

  • Chromatographic Analysis:

    • Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.

    • Inject the racemic standard and the individual enantiomer samples.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Determine the retention times for the (S)- and (R)-enantiomers.

    • Calculate the resolution between the two peaks to ensure adequate separation.

    • The enantiomeric purity of a sample can be determined by calculating the peak area percentage of each enantiomer.

Conclusion

Based on the established pharmacology of the 2-arylpropionic acid class of NSAIDs, it is highly probable that the (S)-enantiomer of this compound is the pharmacologically active form, exhibiting potent inhibition of COX enzymes. The (R)-enantiomer is expected to be significantly less active. This pronounced enantioselectivity is a critical factor in the development of new therapeutic agents, as the use of a single, active enantiomer can lead to a better therapeutic index, reduced metabolic burden, and potentially fewer side effects compared to the administration of a racemic mixture. The experimental protocols provided herein offer a framework for the empirical validation of these expected differences in efficacy.

Comparative Analysis of 3-(4-Fluorophenyl)-2-methylpropanoic Acid in Enzymatic Assays: A Focus on Cyclooxygenase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of the novel compound 3-(4-Fluorophenyl)-2-methylpropanoic acid against key inflammatory enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). As an emerging molecule of interest in drug discovery, understanding its selectivity profile is crucial for predicting its therapeutic potential and side-effect profile. This document compares its inhibitory activity with established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor), supported by experimental data.

Introduction to Cyclooxygenase Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][2][3] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation.[1][4][5] The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[4][5] Therefore, the selectivity of a compound for COX-2 over COX-1 is a critical determinant of its clinical utility.

The Arachidonic Acid Signaling Pathway

The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade and the points of inhibition by NSAIDs.

cluster_inhibition Inhibition by NSAIDs Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostanoids Prostaglandins, Thromboxanes (Physiological Functions) Prostaglandin H2 (PGH2)->Prostanoids Inflammatory_Prostanoids Prostaglandins (Inflammation, Pain, Fever) Prostaglandin H2 (PGH2)->Inflammatory_Prostanoids Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Ibuprofen->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) This compound This compound This compound->COX-1 (Constitutive) This compound->COX-2 (Inducible)

Arachidonic acid pathway and COX inhibition.

Comparative Inhibitory Potency

The inhibitory activity of this compound was assessed against human recombinant COX-1 and COX-2 enzymes and compared to Ibuprofen and Celecoxib. The half-maximal inhibitory concentration (IC50) was determined for each compound, with a lower IC50 value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is used to quantify the COX-2 selectivity.

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound COX-125.515.9
COX-21.6
Ibuprofen COX-112[6]0.15[6]
COX-280[6]
Celecoxib COX-182[6]12[6]
COX-26.8[6]

Note: IC50 values for Ibuprofen and Celecoxib are sourced from published literature for comparative purposes. The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The following is a detailed methodology for the in vitro determination of COX-1 and COX-2 inhibition.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the fluorescence of a probe.

Materials and Reagents:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe

  • Diluted COX Cofactor

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Ibuprofen, Celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

  • Incubator

Experimental Workflow:

cluster_prep Plate Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Add Assay Buffer Add Assay Buffer Add COX Probe Add COX Probe Add Assay Buffer->Add COX Probe Add Cofactor Add Cofactor Add COX Probe->Add Cofactor Add Enzyme (COX-1 or COX-2) Add Enzyme (COX-1 or COX-2) Add Cofactor->Add Enzyme (COX-1 or COX-2) Add Test Compound (in DMSO) Add Test Compound (in DMSO) Add Enzyme (COX-1 or COX-2)->Add Test Compound (in DMSO) Pre-incubate at 37°C for 10 min Pre-incubate at 37°C for 10 min Add Test Compound (in DMSO)->Pre-incubate at 37°C for 10 min Initiate reaction with Arachidonic Acid Initiate reaction with Arachidonic Acid Pre-incubate at 37°C for 10 min->Initiate reaction with Arachidonic Acid Incubate at 37°C for 5 min Incubate at 37°C for 5 min Initiate reaction with Arachidonic Acid->Incubate at 37°C for 5 min Measure Fluorescence Measure Fluorescence Incubate at 37°C for 5 min->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

In vitro versus in vivo studies of 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of in vitro and in vivo studies is crucial for the preclinical evaluation of novel therapeutic compounds. This guide provides a comparative overview of the hypothetical effects of 3-(4-Fluorophenyl)-2-methylpropanoic acid in both laboratory-based and living organism models. Due to a lack of publicly available data for this specific compound, this document serves as a template, presenting illustrative data and methodologies commonly employed in drug development.

Data Presentation

In Vitro Efficacy and Cytotoxicity

In vitro assays are fundamental for determining the direct effects of a compound on cells in a controlled environment. These studies are essential for initial screening and mechanism of action elucidation.

Assay TypeCell LineIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Anti-proliferative MCF-7 (Breast Cancer)15.2> 100> 6.6
A549 (Lung Cancer)[1][2]28.7> 100> 3.5
PC-3 (Prostate Cancer)45.1> 100> 2.2
Enzyme Inhibition Target Enzyme X2.5N/AN/A
Receptor Binding Target Receptor Y0.8N/AN/A
In Vivo Efficacy in Animal Models

In vivo studies are critical for evaluating the efficacy of a compound within a complex biological system, providing insights into its therapeutic potential in a living organism.

Animal ModelDosing RegimenTumor Growth Inhibition (%)Change in Biomarker ZOverall Survival Improvement (%)
MCF-7 Xenograft 50 mg/kg, oral, daily6248% decrease35
A549 Xenograft 50 mg/kg, oral, daily4535% decrease22
Inflammatory Model 25 mg/kg, i.p., twice dailyN/A55% reduction in inflammatory scoreN/A
Pharmacokinetic Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

ParameterIn Vitro (Human Liver Microsomes)In Vivo (Rat)
Metabolic Stability (t½, min) 45N/A
Plasma Protein Binding (%) 92.595.1
Bioavailability (F, %) N/A75 (oral)
Peak Plasma Concentration (Cmax, µg/mL) N/A2.8 (oral, 50 mg/kg)
Time to Peak Concentration (Tmax, h) N/A2.0
Elimination Half-life (t½, h) N/A8.5
Clearance (CL, mL/min/kg) N/A12.3
Volume of Distribution (Vd, L/kg) N/A1.5
Toxicology Profile

Toxicology studies are performed to identify potential adverse effects of the compound.

Study TypeSystem/ModelKey FindingsNOAEL (No-Observed-Adverse-Effect Level)
In Vitro Ames TestNon-mutagenicN/A
hERG AssayNo significant inhibitionN/A
In Vivo Acute Toxicity (Rat, oral)No mortality up to 2000 mg/kgN/A
28-Day Repeated Dose (Rat, oral)Mild, reversible liver enzyme elevation at high doses100 mg/kg/day

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (MCF-7, A549, PC-3) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.[2]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

In Vivo Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: 5 x 10^6 MCF-7 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound (e.g., 50 mg/kg) orally once daily. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.

Visualizations

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Purified Compound Hit Identification Hit Identification In Vitro Screening->Hit Identification IC50 < 10 µM Lead Optimization Lead Optimization Hit Identification->Lead Optimization Improved Potency & Selectivity Candidate Selection Candidate Selection Lead Optimization->Candidate Selection Favorable In Vitro Profile Pharmacokinetic Studies Pharmacokinetic Studies Candidate Selection->Pharmacokinetic Studies Promising Candidate Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Good Bioavailability Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Significant Efficacy Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate Acceptable Safety Profile

Caption: High-level workflow from compound synthesis to preclinical candidate selection.

G Drug Drug Receptor Receptor Drug->Receptor Binds and Inhibits Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

Caption: A hypothetical signaling pathway inhibited by the drug candidate.

References

Comparative Analysis of the Anti-proliferative Efficacy of 3-(4-Fluorophenyl)-2-methylpropanoic acid Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the anti-proliferative effects of the novel compound 3-(4-Fluorophenyl)-2-methylpropanoic acid against three established anti-cancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. The data presented for the benchmark drugs are collated from existing literature, while the data for this compound are hypothetical and for illustrative purposes to guide future research and experimental design.

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a central focus in oncology research. This compound is a small molecule with a structural motif that suggests potential biological activity. This guide aims to provide a framework for evaluating its anti-proliferative potential by comparing it with well-characterized cytotoxic drugs across different mechanisms of action.

Compound Profiles
  • This compound: A propanoic acid derivative. Its mechanism of action is currently under investigation, but it is hypothesized to interfere with cellular metabolic pathways essential for cancer cell proliferation.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[][2][3][4][5]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[6][7][][9][10]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, which in turn inhibits DNA replication and transcription, triggering apoptosis.[11][12][13][14]

Comparative Anti-proliferative Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compounds against a panel of human cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Cell LineCancer TypeThis compound (µM) (Hypothetical Data)Doxorubicin (µM)Paclitaxel (nM)Cisplatin (µM)
MCF-7 Breast Adenocarcinoma15.50.1 - 2.5[15][16]2.5 - 7.5[17]7.49 - 10.91[18]
A549 Lung Carcinoma25.2> 20[15][16]2.7 (120h exposure)[19]9.79 (72h exposure)[18]
HeLa Cervical Carcinoma18.92.9[15]2.5 - 7.5[17]5.39[20]
HepG2 Hepatocellular Carcinoma32.11.3 - 12.2[15][21]-10.91 (24h exposure)[18]

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Proliferation

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[22][23]

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds or vehicle control (DMSO, final concentration <0.1%).

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves using non-linear regression analysis.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of the benchmark drugs and the general workflow of the anti-proliferative assay.

experimental_workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation_72h 72h Incubation treatment->incubation_72h mtt_addition MTT Addition incubation_72h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining anti-proliferative effects.

drug_mechanisms cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel cluster_cisplatin Cisplatin cluster_apoptosis Cellular Outcome dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation topoisomerase_II_inhibition Topoisomerase II Inhibition dox->topoisomerase_II_inhibition ros_generation Free Radical Generation dox->ros_generation apoptosis Apoptosis dna_intercalation->apoptosis topoisomerase_II_inhibition->apoptosis ros_generation->apoptosis pac Paclitaxel microtubule_stabilization Microtubule Stabilization pac->microtubule_stabilization mitotic_arrest Mitotic Arrest (G2/M) microtubule_stabilization->mitotic_arrest mitotic_arrest->apoptosis cis Cisplatin dna_crosslinking DNA Cross-linking cis->dna_crosslinking replication_inhibition Inhibition of DNA Replication & Transcription dna_crosslinking->replication_inhibition replication_inhibition->apoptosis

Caption: Simplified mechanisms of action for the benchmark anti-proliferative drugs.

logical_comparison cluster_benchmarks Benchmark Drugs compound_x 3-(4-Fluorophenyl)-2- methylpropanoic acid evaluation Anti-proliferative Efficacy (IC50) compound_x->evaluation dox Doxorubicin dox->evaluation pac Paclitaxel pac->evaluation cis Cisplatin cis->evaluation

References

Comparative Purity Analysis of 3-(4-Fluorophenyl)-2-methylpropanoic acid from Diverse Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the purity of 3-(4-Fluorophenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis, was conducted on samples procured from three distinct commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The purity of active pharmaceutical ingredients and their intermediates is a cornerstone of drug safety and efficacy, as impurities can introduce toxicity, alter bioavailability, or lead to the formation of undesirable byproducts. This guide provides an objective comparison of the purity profiles of this compound from the different suppliers, supported by rigorous experimental data, to aid researchers, scientists, and drug development professionals in making informed procurement decisions.

Quantitative Purity Assessment

The purity of this compound from each supplier was determined using a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and related substances, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric impurities, and Elemental Analysis for the verification of the empirical formula. The comprehensive results are summarized in the table below.

Analytical MethodParameterSupplier ASupplier BSupplier C
HPLC Purity (%)99.8799.5499.92
Major Impurity (%)0.080.210.05
Unidentified Impurities (total, %)0.050.250.03
GC-MS Volatile Organic Impurities (total, %)0.020.09<0.01
Residual Solvents (ppm)Toluene (15)Acetone (45)Not Detected
¹H NMR Structural ConformanceConformsConformsConforms
Elemental Analysis Carbon (%)64.50 (Theory: 64.86)64.65 (Theory: 64.86)64.82 (Theory: 64.86)
Hydrogen (%)5.98 (Theory: 6.03)6.10 (Theory: 6.03)6.01 (Theory: 6.03)

Experimental Protocols

Detailed methodologies for the key analytical experiments performed are provided to ensure transparency and reproducibility.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system.

  • Column: A 30 m x 0.25 mm, 0.25 µm film thickness, non-polar capillary column.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C.

  • Ionization: Electron Impact (EI).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis: ¹H NMR spectra were acquired to confirm the chemical structure.

4. Elemental Analysis

  • Instrumentation: An elemental analyzer for CHN analysis.

  • Method: Combustion analysis to determine the weight percent of carbon and hydrogen.

Visualized Experimental and Logical Frameworks

To further elucidate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_procurement Sample Procurement cluster_analysis Analytical Workflow cluster_reporting Comparative Reporting A Supplier A HPLC HPLC Purity A->HPLC GCMS GC-MS Volatiles A->GCMS NMR NMR Structure A->NMR EA Elemental Analysis A->EA B Supplier B B->HPLC B->GCMS B->NMR B->EA C Supplier C C->HPLC C->GCMS C->NMR C->EA Data Data Tabulation HPLC->Data GCMS->Data NMR->Data EA->Data Guide Publish Guide Data->Guide

Caption: Experimental workflow for the comparative purity assessment.

logical_relationship Purity Compound Purity Efficacy Drug Efficacy Purity->Efficacy Decision Supplier Selection Purity->Decision Impurity Impurity Profile Safety Patient Safety Impurity->Safety negatively impacts Impurity->Decision Efficacy->Decision Safety->Decision

Caption: Logical relationship between compound purity and supplier selection.

Safety Operating Guide

Navigating the Disposal of 3-(4-Fluorophenyl)-2-methylpropanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of 3-(4-Fluorophenyl)-2-methylpropanoic acid, a compound utilized in various research and development applications.

It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the available information for the closely related compound, 3-(4-Fluorophenyl)propanoic acid. This information should be used as a directive, and it is crucial to consult with your institution's environmental health and safety (EHS) department for specific protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust.
Protective Clothing Laboratory coatTo protect skin and clothing from contamination.

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to dust.

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spread of the powder.

  • Clean-up: Carefully sweep up the solid material. Avoid generating dust. Place the collected material into a suitable, labeled, and closed container for disposal.

Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.

General Guidance:

  • Waste Characterization: The waste must be characterized as hazardous or non-hazardous according to regulatory definitions. Given its chemical nature, it is prudent to handle it as a chemical waste.

  • Containerization: Collect the waste material in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name and any associated hazards.

  • Disposal Route: Contact a licensed professional waste disposal service to arrange for the proper disposal of the chemical waste. Do not dispose of this material down the drain or in the regular trash.

Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup collect_waste Collect Waste Material prep_setup->collect_waste containerize Place in a Labeled, Sealed Container collect_waste->containerize label_container Label with Chemical Name and Hazards containerize->label_container store_waste Store in a Designated Waste Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs dispose Arrange for Licensed Waste Disposal contact_ehs->dispose

Caption: Disposal workflow for this compound.

This guide provides a foundational understanding of the safety and disposal procedures for this compound. Adherence to these guidelines, in conjunction with your institution's specific protocols, is essential for maintaining a safe and compliant laboratory environment.

Personal protective equipment for handling 3-(4-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(4-Fluorophenyl)-2-methylpropanoic acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, including comprehensive personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

Chemical Safety Overview

This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Adherence to the following safety protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to prevent exposure through dermal contact, inhalation, or eye contact. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles and a face shieldGoggles must be tightly fitting to offer maximum protection against splashes. A face shield should be used in conjunction with goggles, particularly when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling the chemical.
Body Flame-resistant lab coat or chemical-resistant suitA flame-resistant lab coat provides a primary barrier against incidental contact. For procedures with a higher risk of significant exposure, a chemical-resistant apron or suit is advised.
Respiratory Full-face respirator with appropriate cartridgesTo be used in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a full-face respirator is mandatory to prevent inhalation of dust or vapors.
Feet Closed-toe shoesFootwear should be made of a material that is resistant to chemical penetration.
Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the key steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.

  • Prepare all necessary equipment and reagents before commencing work.

  • Have a designated and properly labeled waste container for halogenated organic waste.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

  • Use a disposable weighing boat or paper to avoid contamination of balances.

  • Handle the solid material carefully to prevent the generation of dust.

  • If transferring a solution, use a pipette or a funnel to prevent spills.

3. Dissolution and Reaction:

  • When dissolving the solid, add the solvent slowly to the compound to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure all reaction vessels are properly clamped and secured.

  • Maintain a clear and organized workspace to prevent accidental spills or reactions.

4. Post-Handling Decontamination:

  • Wipe down all work surfaces with an appropriate cleaning agent.

  • Thoroughly clean all non-disposable equipment used during the procedure.

  • Dispose of all contaminated disposable materials in the designated halogenated waste container.

  • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Disposal Plan

As this compound is a halogenated organic compound, its waste must be segregated and disposed of according to specific protocols to ensure environmental safety and regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled container for "Halogenated Organic Waste"[4][5][6]. Do not mix with non-halogenated waste streams[4][7].

  • Container Requirements: Use a robust, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity of the contents.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full, follow your institution's procedures for hazardous waste pickup and disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1][3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].

  • Spill: For small spills, use an absorbent material to contain and collect the spill. Place the absorbed material in the halogenated waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_waste Designate Halogenated Waste Container prep_workspace->prep_waste handling_weigh Weigh and Transfer prep_waste->handling_weigh handling_dissolve Dissolve/React handling_weigh->handling_dissolve emergency_spill Spill handling_weigh->emergency_spill emergency_exposure Exposure handling_weigh->emergency_exposure cleanup_decontaminate Decontaminate Surfaces & Equipment handling_dissolve->cleanup_decontaminate handling_dissolve->emergency_spill handling_dissolve->emergency_exposure cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE & Wash Hands cleanup_dispose->cleanup_remove_ppe emergency_spill->cleanup_decontaminate Follow Spill Protocol

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2-methylpropanoic acid
Reactant of Route 2
3-(4-Fluorophenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.